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Core Science & Biosynthesis

Foundational

Methyl 2-hydroxycyclobutane-1-carboxylate: Structural Dynamics, Synthesis, and Applications in Modern Drug Discovery

Executive Summary In the evolving landscape of medicinal chemistry, the strategic incorporation of conformationally restricted scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of medicinal chemistry, the strategic incorporation of conformationally restricted scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Methyl 2-hydroxycyclobutane-1-carboxylate has emerged as a highly versatile, bifunctional building block. By offering a rigidified cyclobutane core equipped with orthogonal functional handles (a hydroxyl group and a methyl ester), this molecule enables medicinal chemists to execute precise bioisosteric replacements and vector-specific functionalizations. This whitepaper provides an in-depth technical analysis of its chemical properties, structural nuances, synthetic workflows, and downstream applications in drug discovery.

Chemical Identity and Physicochemical Properties

Understanding the fundamental physicochemical properties of a building block is the first step in predicting its behavior in complex synthetic sequences. Table 1 summarizes the core quantitative data for Methyl 2-hydroxycyclobutane-1-carboxylate.

Table 1: Quantitative Chemical Properties

PropertyValue
IUPAC Name Methyl 2-hydroxycyclobutane-1-carboxylate
CAS Registry Number 1629334-59-3[1]
Molecular Formula C₆H₁₀O₃[2]
Molecular Weight 130.14 g/mol [1]
SMILES COC(=O)C1CCC1O[1]
H-Bond Donors / Acceptors 1 / 3[3]
Topological Polar Surface Area (TPSA) ~46.5 Ų (Calculated)

Data supported by authoritative chemical databases including [1], [2], and [3].

Structural and Conformational Analysis

Unlike larger, highly flexible cycloalkanes, the cyclobutane ring is not planar. To minimize the torsional strain caused by eclipsing adjacent hydrogen atoms, the four-membered carbocycle adopts a rigid, puckered conformation with a dihedral angle of approximately 30°[4].

This puckering is critical for drug design. In the case of Methyl 2-hydroxycyclobutane-1-carboxylate, the 1,2-disubstitution pattern creates two distinct stereocenters (C1 and C2). Depending on the relative stereochemistry (cis or trans), the hydroxyl and carboxylate vectors will occupy specific pseudo-axial or pseudo-equatorial positions. This predictable geometry allows for the "conformational restriction" of pharmacophores, reducing the entropic penalty upon binding to a biological target and often leading to higher binding affinities[5].

Synthetic Methodologies

While the cyclobutane ring can be constructed de novo via [2+2] cycloadditions[5], a highly reliable and scalable approach to access Methyl 2-hydroxycyclobutane-1-carboxylate relies on the chemoselective reduction of the corresponding β -keto ester (Methyl 2-oxocyclobutane-1-carboxylate).

Synthesis A Methyl 2-oxocyclobutane- 1-carboxylate B NaBH4, MeOH 0°C to rt A->B Chemoselective Reduction C Aqueous Quench & Extraction B->C Workup D Methyl 2-hydroxycyclobutane- 1-carboxylate C->D Isolation

Synthetic workflow for Methyl 2-hydroxycyclobutane-1-carboxylate via ketone reduction.

Protocol 1: Chemoselective Reduction of Methyl 2-oxocyclobutane-1-carboxylate

Causality & Rationale: The selection of Sodium Borohydride (NaBH₄) in methanol is dictated by strict chemoselectivity requirements. Stronger reducing agents (e.g., LiAlH₄) would indiscriminately reduce both the ketone and the methyl ester, yielding an undesired diol. NaBH₄ selectively attacks the more electrophilic ketone carbonyl. Methanol acts as both the solvent and a protic source to stabilize the alkoxyborohydride intermediate, driving the reaction forward.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with Methyl 2-oxocyclobutane-1-carboxylate (1.0 eq) and anhydrous methanol (0.2 M concentration).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures prevent over-reduction and minimize the transesterification of the methyl ester.

  • Reagent Addition: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation Check: Analyze an aliquot via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The complete disappearance of the UV-active starting material and the emergence of a lower-R_f, KMnO₄-active spot confirms quantitative reduction. Do not proceed until starting material is consumed.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize excess borohydride. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the pure Methyl 2-hydroxycyclobutane-1-carboxylate.

Applications in Medicinal Chemistry

The integration of cyclobutanes into small-molecule drug candidates is a rapidly expanding strategy, with numerous compounds currently in clinical trials[6]. The utility of Methyl 2-hydroxycyclobutane-1-carboxylate lies in its ability to act as a bifunctional bioisostere.

Bioisosterism Lead Flexible Lead Compound (High Entropic Penalty) Cyclo Cyclobutane Scaffold Integration Lead->Cyclo Scaffold Hopping PK Improved PK Profile (Metabolic Stability) Cyclo->PK PD Enhanced PD Profile (Conformational Lock) Cyclo->PD Opt Optimized Drug Candidate PK->Opt PD->Opt

Pharmacological optimization logic utilizing the cyclobutane scaffold.

According to extensive reviews by [4] and [5], replacing metabolically labile cyclohexyl or linear alkyl chains with a cyclobutane ring can shift metabolic clearance from high to medium/low ranges. The hydroxyl group at C2 provides a handle for etherification or carbamoylation, while the C1 carboxylate is primed for amide coupling to vector complex pharmacophores into deep target binding pockets.

Downstream Derivatization: Amide Coupling Protocol

To integrate this building block into a larger Active Pharmaceutical Ingredient (API), the methyl ester is typically converted to an amide.

Protocol 2: Saponification and HATU-Mediated Amide Coupling

Causality & Rationale: Direct amidation of methyl esters is often sluggish. Saponification to the free carboxylic acid using LiOH provides a more reactive intermediate. For the subsequent coupling, HATU is selected over traditional carbodiimides (e.g., EDC/HOBt). HATU generates a highly reactive 7-azabenzotriazole active ester, which drastically accelerates the reaction and minimizes epimerization at the potentially sensitive C1 stereocenter—a critical factor when utilizing enantioenriched cyclobutanes.

Step-by-Step Methodology:

  • Saponification: Dissolve Methyl 2-hydroxycyclobutane-1-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation Check (Saponification): Monitor via LC-MS. The mass spectrum must show the [M-H]⁻ ion of the free acid. Do not proceed to coupling until the ester mass is completely absent to prevent contamination.

  • Acidification: Acidify the mixture to pH 3 using 1M HCl, extract with EtOAc, dry, and concentrate to yield 2-hydroxycyclobutane-1-carboxylic acid.

  • Activation: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 10 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) to the activated mixture. Stir for 2 hours.

  • Self-Validation Check (Coupling): Confirm the disappearance of the active ester intermediate and the formation of the product mass[M+H]⁺ via LC-MS.

  • Isolation: Dilute with water, extract with EtOAc, wash the organic layer with brine to remove DMF, dry, and purify via chromatography.

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: PubMed Central (PMC) / NIH URL:[Link]

  • Methyl 2-hydroxycyclobutane-1-carboxylate (CAS No. 1629334-59-3) Suppliers Source: ChemicalRegister URL:[Link]

Sources

Exploratory

Stereochemical Architecture and Synthesis of Methyl 2-hydroxycyclobutane-1-carboxylate: A Technical Guide

Executive Summary & Pharmacological Relevance In contemporary drug discovery, the cyclobutane ring serves as a critical structural motif, frequently employed to introduce conformational constraints and act as a bioisoste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

In contemporary drug discovery, the cyclobutane ring serves as a critical structural motif, frequently employed to introduce conformational constraints and act as a bioisostere for aromatic rings or gem-dimethyl groups. Methyl 2-hydroxycyclobutane-1-carboxylate (CAS: 1629334-59-3) is a highly versatile chiral building block[1]. With the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol , this compound provides a rigid scaffold that dictates the spatial trajectory of its ester and hydroxyl vectors[2].

As a Senior Application Scientist, I frequently leverage cyclobutane derivatives like this to modulate the pharmacokinetic properties of lead compounds. The rigid cyclobutane scaffold is widely used to introduce conformational constraints in peptides and small molecules, altering biological activity and metabolic stability[3]. However, the utility of this molecule hinges entirely on strict stereochemical control. This guide dissects the stereochemical properties, conformational dynamics, and synthetic methodologies required to isolate and validate the specific isomers of methyl 2-hydroxycyclobutane-1-carboxylate.

Stereochemical Architecture & Conformational Dynamics

Methyl 2-hydroxycyclobutane-1-carboxylate possesses two contiguous stereocenters at C1 (bearing the methyl ester) and C2 (bearing the hydroxyl group). This architecture gives rise to four distinct stereoisomers, comprising two pairs of enantiomers.

The Four Stereoisomers

The relative orientation of the substituents classifies the isomers into cis and trans geometries:

  • trans-Isomers: The (1R, 2R) and (1S, 2S) configurations. The substituents project in opposite faces of the ring. These isomers generally exhibit higher thermodynamic stability due to minimized steric clash between the bulky ester and hydroxyl groups.

  • cis-Isomers: The (1R, 2S) and (1S, 2R) configurations. The substituents project on the same face. While sterically more congested, the cis geometry can be stabilized in non-polar environments via intramolecular hydrogen bonding between the C2 hydroxyl and the C1 carbonyl oxygen.

Table 1: Stereochemical Profiling of Methyl 2-hydroxycyclobutane-1-carboxylate

Isomer DesignationAbsolute ConfigurationRelative GeometryTheoretical Stability Profile
(+)-trans(1R, 2R)transHigh (Minimized steric clash)
(-)-trans(1S, 2S)transHigh (Minimized steric clash)
(+)-cis(1R, 2S)cisModerate (H-bond stabilized)
(-)-cis(1S, 2R)cisModerate (H-bond stabilized)
The "Butterfly" Pucker

Contrary to classical 2D representations, the cyclobutane ring is not a planar square. To alleviate torsional strain (Pitzer strain) from eclipsing adjacent C-H bonds, the ring exists in a dynamic equilibrium between two puckered "butterfly" conformations[4]. This puckering motion shifts the dihedral angles (ϕ) significantly, which has profound implications for NMR spectral analysis and the chemical shifts of the attached protons[5].

Synthetic Methodologies: Diastereoselective Luche Reduction

To synthesize methyl 2-hydroxycyclobutane-1-carboxylate from its ketone precursor (methyl 2-oxocyclobutane-1-carboxylate), standard hydride reductions often yield poor diastereoselectivity and risk reducing the ester moiety. To achieve precise 1,2-regioselectivity and control the cis/trans ratio, a Luche Reduction is the gold standard[6][7].

Mechanistic Causality

The Luche reduction utilizes Sodium Borohydride (NaBH₄) in the presence of Cerium(III) Chloride (CeCl₃)[7].

  • The Role of CeCl₃: Ce³⁺ is a hard Lewis acid that selectively coordinates to the hard oxygen atom of the C2 ketone, enhancing its electrophilicity[7].

  • Reagent Modulation: CeCl₃ reacts with methanol and NaBH₄ to form alkoxyborohydride species, which are less reactive but highly selective for 1,2-hydride delivery, completely sparing the C1 methyl ester[6][8].

Step-by-Step Protocol & Self-Validation System
  • Preparation: In an oven-dried flask under argon, dissolve methyl 2-oxocyclobutane-1-carboxylate (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction mixture to -78 °C. Causality: Cryogenic temperatures lock the cyclobutane pucker and minimize epimerization at the C1 alpha-position, maximizing the diastereomeric excess (d.e.) during hydride attack.

  • Reduction: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes. Stir for 1 hour at -78 °C.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Step: Before proceeding, analyze the crude mixture via ¹H NMR. The ratio of the C2 methine proton integrals will provide a direct readout of the diastereomeric ratio (d.r.). A successful reaction should yield a d.r. > 4:1.

  • Chromatographic Resolution: Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the racemic cis and trans diastereomers.

G SM Methyl 2-oxocyclobutane- 1-carboxylate Red Luche Reduction (NaBH4, CeCl3) SM->Red 1,2-Regioselective Mix Diastereomeric Mixture (cis & trans) Red->Mix Sep1 Silica Gel Chromatography Mix->Sep1 Cis Racemic cis-Isomer (1R,2S / 1S,2R) Sep1->Cis Fraction A Trans Racemic trans-Isomer (1R,2R / 1S,2S) Sep1->Trans Fraction B Chiral1 Chiral HPLC Resolution Cis->Chiral1 Chiral2 Chiral HPLC Resolution Trans->Chiral2

Workflow for the stereoselective synthesis and resolution of cyclobutane isomers.

Analytical Characterization: NMR Spectroscopy

Differentiating the cis and trans isomers requires rigorous ¹H NMR analysis, specifically focusing on the vicinal coupling constants (³J) between the C1 and C2 protons.

Because of the cyclobutane ring's conformational flexibility, the magnitude of ³J is dictated by the Karplus equation, which correlates the coupling constant to the dihedral angle (θ) between the interacting C-H bonds[4].

  • The cis Isomer: In a puckered cyclobutane, the cis protons maintain a dihedral angle closer to 0°. This results in a high degree of orbital overlap, yielding a larger vicinal coupling constant[4][5].

  • The trans Isomer: The trans protons occupy a dihedral angle that deviates significantly from the ideal 180° due to the ring pucker, resulting in a comparatively smaller coupling constant[4][5].

Table 2: Diagnostic ¹H NMR Vicinal Coupling Constants (³J)

Stereochemical RelationshipTypical ³J Range (Hz)Structural Implication
cis 8.0 – 11.0Protons are closer in space; larger dihedral overlap in puckered state.
trans 5.0 – 9.0Protons are further apart; highly dependent on the dynamic equilibrium of the ring pucker.

By cross-referencing the isolated fractions against these established J-values, researchers can definitively assign the relative stereochemistry of the synthesized methyl 2-hydroxycyclobutane-1-carboxylate before advancing to chiral HPLC for final enantiomeric resolution.

References

  • methyl 2-hydroxycyclobutanecarboxylate 97% | CAS: 1629334-59-3 | AChemBlock. achemblock.com.
  • 1629334-59-3 | Methyl 2-hydroxycyclobutane-1-carboxyl
  • 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 - Benchchem. benchchem.com.
  • Cerium-free Luche reduction directed by rehydr
  • Explain the Luche reduction and its selectivity in organic synthesis. proprep.com.
  • II Reduction Reactions. bham.ac.uk.
  • N.M.R.
  • An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. benchchem.com.

Sources

Foundational

Thermodynamic Stability and Ring Strain of Methyl 2-Hydroxycyclobutane-1-carboxylate: A Structural and Mechanistic Guide

Executive Summary In modern drug discovery, the cyclobutane scaffold has emerged as a critical bioisostere, offering unique vector projections and structural rigidity that enhance pharmacokinetic profiles. Among these de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the cyclobutane scaffold has emerged as a critical bioisostere, offering unique vector projections and structural rigidity that enhance pharmacokinetic profiles. Among these derivatives, Methyl 2-hydroxycyclobutane-1-carboxylate serves as a highly functionalized building block. However, the inherent thermodynamic instability of the four-membered ring—driven by severe angle and torsional strain—complicates its synthesis and functionalization.

This technical guide, written from the perspective of a Senior Application Scientist, deconstructs the thermodynamic stability, ring strain, and stereochemical dynamics of Methyl 2-hydroxycyclobutane-1-carboxylate. By examining the interplay between Baeyer strain, Pitzer strain, and substituent steric hindrance, we provide a field-proven framework for predicting isomer stability and executing self-validating thermodynamic equilibration protocols.

The Fundamentals of Cyclobutane Ring Strain

The thermodynamic landscape of cyclobutane derivatives is dictated by their massive internal strain energy, which averages approximately 26.3 kcal/mol for the unsubstituted parent ring[1]. This instability arises from two primary forces:

  • Baeyer (Angle) Strain: If cyclobutane were perfectly planar, its internal C-C-C bond angles would be 90°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°. This forces the bonding orbitals into a "bent" geometry, reducing orbital overlap and increasing potential energy[2].

  • Pitzer (Torsional) Strain: A planar cyclobutane ring would force all eight adjacent C-H bonds into perfectly eclipsed conformations, maximizing van der Waals repulsion.

To mitigate this torsional strain, the cyclobutane ring adopts a dynamic, non-planar "puckered" (or butterfly) conformation . By folding approximately 25° to 30° out of planarity, the molecule relieves significant eclipsing interactions, albeit at the cost of slightly increasing the angle strain (reducing the internal angle to ~88°)[1].

Table 1: Comparative Ring Strain Energies of Cycloalkanes

Data synthesized from standard combustion calorimetry analyses[2].

CycloalkaneRing SizeInternal Angle (Planar)Actual ConformationTotal Ring Strain (kcal/mol)Strain per CH₂ (kcal/mol)
Cyclopropane360°Planar27.69.2
Cyclobutane 4 90° Puckered 26.3 6.6
Cyclopentane5108°Envelope / Twist6.21.2
Cyclohexane6120°Chair~0.0~0.0

Structural Analysis: Methyl 2-hydroxycyclobutane-1-carboxylate

The introduction of a methyl ester at C1 and a hydroxyl group at C2 creates a 1,2-disubstituted stereocenter system. The relative thermodynamic stability of the cis and trans isomers of Methyl 2-hydroxycyclobutane-1-carboxylate is governed by the competition between steric hindrance and intramolecular interactions.

Trans Isomer: Steric Minimization

In the trans isomer, the bulky methyl ester and the hydroxyl group reside on opposite faces of the puckered cyclobutane ring. This allows the molecule to adopt a conformation where both substituents occupy pseudo-diequatorial positions. By minimizing 1,2-steric clash (van der Waals repulsion), the trans isomer is generally the thermodynamically favored product[3].

Cis Isomer: Steric Clash vs. Hydrogen Bonding

In the cis isomer, the substituents are forced onto the same face of the ring, requiring a pseudo-axial/pseudo-equatorial arrangement. This proximity induces significant steric strain, which destabilizes the ring and increases the overall internal energy[4].

However, causality in thermodynamics is rarely one-dimensional. The cis configuration places the C1-ester carbonyl oxygen and the C2-hydroxyl proton in close spatial proximity, enabling intramolecular hydrogen bonding . This stabilizing enthalpic force partially offsets the steric penalty, meaning the ΔG between the cis and trans isomers is narrower than it would be in a simple 1,2-dialkylcyclobutane system.

Table 2: Theoretical Thermodynamic Factors in 1,2-Disubstituted Cyclobutanes
IsomerPrimary ConformationSteric StrainIntramolecular H-BondingRelative Thermodynamic Stability
trans Pseudo-diequatorialMinimalAbsentHigh (Global Minimum)
cis Pseudo-axial/equatorialHigh (1,2-clash)Present (Stabilizing)Moderate (Local Minimum)

Mechanistic Pathway: Base-Catalyzed Epimerization

Because the C1 position of Methyl 2-hydroxycyclobutane-1-carboxylate is alpha to an ester carbonyl, the proton is relatively acidic. This allows for thermodynamic equilibration between the cis and trans isomers via a base-catalyzed enolization mechanism.

When exposed to a base (e.g., Sodium Methoxide in Methanol), the C1 proton is abstracted to form a planar enolate intermediate. Reprotonation of this intermediate is under thermodynamic control, overwhelmingly favoring the formation of the lower-energy trans isomer.

Epimerization Cis cis-Methyl 2-hydroxy- cyclobutane-1-carboxylate (Higher Steric Strain) Enolate Enolate Intermediate (Planar C1 Geometry) Cis->Enolate Deprotonation (k1) Enolate->Cis Reprotonation (k-1) Trans trans-Methyl 2-hydroxy- cyclobutane-1-carboxylate (Thermodynamically Stable) Enolate->Trans Reprotonation (k2) Trans->Enolate Deprotonation (k-2) Base Base Catalyst (NaOMe/MeOH) Base->Enolate

Base-catalyzed epimerization pathway of Methyl 2-hydroxycyclobutane-1-carboxylate.

Self-Validating Experimental Protocol: Thermodynamic Stability Determination

To empirically determine the exact thermodynamic ratio (and thus the ΔG) between the cis and trans isomers, a self-validating equilibration protocol coupled with quantitative NMR (qNMR) must be utilized. This protocol ensures that the system has reached true thermodynamic equilibrium rather than a kinetic trap.

Step-by-Step Methodology

Step 1: Baseline Isolation

  • Purify a sample of pure cis-Methyl 2-hydroxycyclobutane-1-carboxylate using Preparative HPLC. Obtain a baseline ¹H-NMR spectrum to confirm >98% diastereomeric excess (d.e.).

Step 2: Base-Catalyzed Equilibration

  • Dissolve 100 mg of the cis-isomer in 5 mL of anhydrous Methanol (MeOH).

  • Add 0.1 equivalents of Sodium Methoxide (NaOMe) solution (0.5 M in MeOH).

  • Stir the reaction at a constant 25°C under an inert N₂ atmosphere for 24 hours to ensure complete thermodynamic equilibration.

Step 3: Quenching and Extraction

  • Quench the reaction by adding 2 mL of saturated aqueous Ammonium Chloride (NH₄Cl) to neutralize the base and prevent further epimerization during workup.

  • Extract the aqueous layer three times with 10 mL of Dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 20°C (to prevent volatility losses).

Step 4: Quantitative NMR (qNMR) Analysis

  • Dissolve the crude equilibrium mixture in CDCl₃.

  • Acquire a ¹H-NMR spectrum with a long relaxation delay (D1 = 10s) to ensure accurate integration.

  • Integrate the distinct C1-H methine proton signals for both the cis and trans isomers.

Step 5: Thermodynamic Calculation

  • Calculate the equilibrium constant ( Keq​ ) using the integration ratio: Keq​=[cis][trans]​

  • Calculate the Gibbs Free Energy difference using the equation: ΔG=−RTln(Keq​) (where R = 1.987 cal/(mol·K) and T = 298.15 K).

Workflow Step1 1. Isomer Isolation (Prep-HPLC) Step2 2. Base Equilibration (NaOMe, 25°C) Step1->Step2 Step3 3. Quenching & Extraction (NH4Cl aq) Step2->Step3 Step4 4. qNMR Analysis (Integration of C1-H) Step3->Step4 Step5 5. Thermodynamic Calculation (ΔG = -RT ln K) Step4->Step5

Experimental workflow for determining the thermodynamic stability of cyclobutane isomers.

Conclusion

The thermodynamic stability of Methyl 2-hydroxycyclobutane-1-carboxylate is a delicate balance of inherent ring strain (Baeyer and Pitzer forces) and substituent interactions. While the cyclobutane ring itself is highly strained (~26.3 kcal/mol), the relative stability of its stereoisomers is dictated by the minimization of 1,2-steric clashes. The trans isomer represents the thermodynamic sink of the system, though intramolecular hydrogen bonding in the cis isomer ensures that equilibration yields a measurable mixture. Understanding and exploiting these thermodynamic principles is crucial for scientists seeking to utilize functionalized cyclobutanes in advanced synthetic and medicinal chemistry applications.

References

  • Master Organic Chemistry. "Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane." Available at:[Link]

  • Chemistry LibreTexts. "12.4: Strain in Cycloalkane Rings." Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect." Available at:[Link]

  • PubChem. "Benzyl cis-2-hydroxycyclobutanecarboxylate." Available at:[Link]

Sources

Exploratory

The Formation of Methyl 2-hydroxycyclobutane-1-carboxylate: A Mechanistic and Methodological Guide

Abstract The cyclobutane motif is a cornerstone in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to pharmacologically active molecules.[1][2][3] Methyl 2-hydroxycyclobuta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cyclobutane motif is a cornerstone in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to pharmacologically active molecules.[1][2][3] Methyl 2-hydroxycyclobutane-1-carboxylate, a bifunctionalized cyclobutane, represents a versatile building block for the synthesis of more complex pharmaceutical intermediates. This technical guide provides an in-depth exploration of a robust and accessible synthetic pathway to this target molecule, focusing on the underlying reaction mechanisms and providing detailed experimental protocols. The elucidated two-step synthesis, commencing with an intramolecular condensation to form a key cyclobutanone intermediate followed by a stereoselective reduction, offers a reliable and scalable route for researchers in drug development and organic synthesis.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in drug discovery.[1][2] Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible acyclic or larger cyclic systems. By incorporating a cyclobutane moiety, medicinal chemists can fine-tune the physicochemical properties of a drug candidate, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and a favorable pharmacokinetic profile.[3] Methyl 2-hydroxycyclobutane-1-carboxylate, with its vicinal hydroxyl and methyl ester functionalities, serves as an ideal starting point for the elaboration into a diverse array of complex molecules, making a thorough understanding of its formation crucial for the scientific community.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

A prevalent and logical synthetic route to Methyl 2-hydroxycyclobutane-1-carboxylate involves a two-step sequence:

  • Formation of the Cyclobutane Core: An intramolecular condensation of a suitable acyclic precursor to form Methyl 2-oxocyclobutane-1-carboxylate.

  • Stereoselective Reduction: The subsequent reduction of the ketone functionality to yield the desired 2-hydroxy product.

This approach allows for the controlled construction of the cyclobutane ring followed by the precise introduction of the hydroxyl group, with opportunities to influence the stereochemical outcome in the second step.

Experimental Workflow Overview

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Stereoselective Reduction cluster_2 Purification & Analysis start Dimethyl glutarate step1_reagents Base (e.g., Sodium Methoxide) Aprotic Solvent (e.g., Toluene) start->step1_reagents Intramolecular Cyclization step1_product Methyl 2-oxocyclobutane-1-carboxylate step1_reagents->step1_product step2_reagents Reducing Agent (e.g., NaBH4) Protic Solvent (e.g., Methanol) step1_product->step2_reagents Reduction final_product Methyl 2-hydroxycyclobutane-1-carboxylate step2_reagents->final_product purification Column Chromatography final_product->purification analysis NMR, MS, IR Spectroscopy purification->analysis

Caption: A logical workflow for the two-step synthesis of Methyl 2-hydroxycyclobutane-1-carboxylate.

Mechanism of Formation: A Detailed Mechanistic Exploration

Step 1: Formation of Methyl 2-oxocyclobutane-1-carboxylate via Dieckmann Condensation

The formation of the cyclobutanone ring is efficiently achieved through an intramolecular Claisen condensation, specifically the Dieckmann condensation.[4][5][6] This reaction involves the cyclization of a diester, in this case, dimethyl glutarate, in the presence of a strong base to form a β-keto ester.[5]

Mechanism of the Dieckmann Condensation:

  • Enolate Formation: A strong base, such as sodium methoxide (NaOCH₃), abstracts an acidic α-proton from one of the ester groups of dimethyl glutarate to form a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group in an intramolecular fashion. This results in the formation of a cyclic tetrahedral intermediate.

  • Reformation of the Carbonyl and Ring Closure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion (⁻OCH₃) as a leaving group, thus forming the cyclobutanone ring.

  • Deprotonation and Acidic Workup: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily removed by the methoxide ion generated in the previous step, driving the equilibrium towards the product. A final acidic workup is required to protonate the resulting enolate and yield the neutral Methyl 2-oxocyclobutane-1-carboxylate.

G Dimethyl_glutarate Dimethyl glutarate Enolate Enolate Intermediate Dimethyl_glutarate->Enolate + NaOCH3 - CH3OH Tetrahedral_Intermediate Cyclic Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Intramolecular Attack Cyclobutanone_Enolate Cyclobutanone Enolate Tetrahedral_Intermediate->Cyclobutanone_Enolate - NaOCH3 Final_Product Methyl 2-oxocyclobutane-1-carboxylate Cyclobutanone_Enolate->Final_Product + H3O+ (workup)

Caption: Mechanism of the Dieckmann condensation for the formation of Methyl 2-oxocyclobutane-1-carboxylate.

Step 2: Stereoselective Reduction of Methyl 2-oxocyclobutane-1-carboxylate

The reduction of the ketone in Methyl 2-oxocyclobutane-1-carboxylate to a secondary alcohol can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a particularly suitable choice due to its chemoselectivity; it readily reduces aldehydes and ketones without affecting less reactive functional groups like esters under standard conditions.[7][8]

Mechanism of Sodium Borohydride Reduction:

  • Nucleophilic Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) on the electrophilic carbonyl carbon of the cyclobutanone. This attack breaks the carbon-oxygen π-bond, and its electrons are pushed onto the oxygen atom, forming an alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated by the solvent (typically a protic solvent like methanol or ethanol) or during an aqueous workup step to yield the final hydroxyl group. This process regenerates the methoxide or ethoxide base.

The stereochemical outcome of this reduction (i.e., the formation of cis or trans isomers) is influenced by the direction of the hydride attack on the planar carbonyl group.

G Keto_Ester Methyl 2-oxocyclobutane-1-carboxylate Alkoxide_Intermediate Alkoxide Intermediate Keto_Ester->Alkoxide_Intermediate 1. NaBH4 (Hydride Attack) Final_Product Methyl 2-hydroxycyclobutane-1-carboxylate Alkoxide_Intermediate->Final_Product 2. CH3OH (Protonation)

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-hydroxycyclobutane-1-carboxylate

Abstract Introduction: The Significance of Methyl 2-hydroxycyclobutane-1-carboxylate The cyclobutane moiety is a valuable structural motif in drug discovery and organic synthesis. Its inherent ring strain and defined thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of Methyl 2-hydroxycyclobutane-1-carboxylate

The cyclobutane moiety is a valuable structural motif in drug discovery and organic synthesis. Its inherent ring strain and defined three-dimensional geometry can offer advantages in molecular design, including enhanced metabolic stability and improved binding selectivity to biological targets. Methyl 2-hydroxycyclobutane-1-carboxylate, with its ester and hydroxyl functional groups, represents a versatile building block for the synthesis of more complex molecules.

A thorough understanding of the physical properties of such a foundational molecule is paramount for its practical application. Density is a critical parameter for process scale-up, formulation, and quality control. The boiling point is essential for purification via distillation, for assessing volatility, and for defining safe handling and storage conditions.

Currently, supplier information for methyl 2-hydroxycyclobutane-1-carboxylate (CAS No. 1629334-59-3) is limited and does not include key physical data such as density and boiling point. This guide, therefore, aims to provide researchers with a comprehensive toolkit to navigate this data-scarce landscape.

Comparative Analysis: Insights from a Structural Analog

In the absence of direct experimental data for methyl 2-hydroxycyclobutane-1-carboxylate, a comparative analysis with a structurally similar and well-characterized compound can provide valuable estimations. Methyl (1S,2R)-2-hydroxycyclopentane-1-carboxylate (CAS No. 124150-23-8) serves as a suitable analog, differing only by the ring size (cyclopentane vs. cyclobutane).

PropertyMethyl (1S,2R)-2-hydroxycyclopentane-1-carboxylateMethyl 2-hydroxycyclobutane-1-carboxylate
CAS Number 124150-23-81629334-59-3
Molecular Formula C7H12O3C6H10O3
Molecular Weight 144.17 g/mol 130.14 g/mol
Boiling Point 212.1 ± 33.0 °C at 760 mmHg[1]Not Experimentally Determined
Density 1.169 ± 0.06 g/cm³[1]Not Experimentally Determined

Expert Interpretation:

The cyclopentane analog is a solid at room temperature, with a significantly high boiling point, indicating strong intermolecular forces, likely due to hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the ester. It is reasonable to hypothesize that methyl 2-hydroxycyclobutane-1-carboxylate will also be a liquid or low-melting solid with a relatively high boiling point, though likely lower than its cyclopentane counterpart due to its lower molecular weight. The density is expected to be in a similar range, likely slightly above 1 g/cm³.

Methodologies for Experimental Determination

For researchers who have synthesized or acquired methyl 2-hydroxycyclobutane-1-carboxylate, the following established protocols can be employed to determine its density and boiling point, even with small sample quantities.

Determination of Boiling Point (Micro-Scale)

Given that the synthesis of novel compounds often yields small quantities, a micro-boiling point determination method is highly appropriate.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In a micro-scale setup, this is observed as the point where a continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid.

Step-by-Step Protocol:

  • Apparatus Setup:

    • Attach a small test tube (e.g., 75 x 10 mm) to a thermometer using a rubber band or a small clamp. The bottom of the test tube should be level with the thermometer bulb.

    • Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.

    • Add approximately 0.5 mL of the methyl 2-hydroxycyclobutane-1-carboxylate sample into the test tube.

    • Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a programmable heating block).

  • Heating and Observation:

    • Begin heating the bath at a rate of approximately 2-3 °C per minute.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Measurement:

    • Once a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

    • The bubbling will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point of the sample.

Diagram of Micro-Boiling Point Determination Workflow

BoilingPointDetermination start Start setup Apparatus Setup Attach test tube to thermometer Add sample and capillary tube Place in heating bath start->setup heat Heating Heat at 2-3 °C/min Observe bubble stream setup->heat measure Measurement Remove heat upon continuous bubbling Record temperature when liquid enters capillary heat->measure end_node End measure->end_node

Caption: Workflow for micro-boiling point determination.

Determination of Density

The density of a liquid sample can be accurately determined using a pycnometer or, with slightly less precision, a graduated cylinder and an analytical balance.

Principle: Density is defined as the mass of a substance per unit volume (ρ = m/V). This method involves accurately measuring the mass of a known volume of the liquid.

Step-by-Step Protocol (using a graduated cylinder):

  • Mass of Empty Cylinder: Place a clean, dry 10 mL graduated cylinder on an analytical balance and record its mass.

  • Volume of Sample: Carefully add a known volume of methyl 2-hydroxycyclobutane-1-carboxylate to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.

  • Mass of Filled Cylinder: Place the graduated cylinder containing the sample back on the analytical balance and record the total mass.

  • Calculation:

    • Mass of sample = (Mass of filled cylinder) - (Mass of empty cylinder)

    • Density = (Mass of sample) / (Volume of sample)

For higher accuracy, a pycnometer should be used, as it allows for a more precise determination of the volume.

Predictive Approaches: QSPR Modeling

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models offer a robust computational alternative for estimating physical properties.

Concept: QSPR models are mathematical equations that correlate the chemical structure of a molecule with its physical properties. These models are built by training on large datasets of compounds with known properties. For esters like methyl 2-hydroxycyclobutane-1-carboxylate, descriptors such as molecular weight, topological indices, and quantum chemical parameters can be used to predict properties like boiling point and density.

Application for Researchers:

While developing a QSPR model from scratch is a complex task, numerous software packages and online platforms can provide predictions based on pre-existing models. When using such tools, it is crucial to:

  • Assess the Training Set: Ensure the model was trained on a dataset that includes structurally similar compounds (e.g., other small molecule esters, cyclic compounds).

  • Understand the Descriptors: The types of molecular descriptors used can provide insight into the factors influencing the predicted property.

  • Consider the Error Range: Predictive models always have an associated error. The reported standard error of the model should be taken into account when interpreting the predicted values.

Recent studies on QSPR for aliphatic esters have shown high correlation coefficients for predicting boiling points, indicating that this is a viable approach for obtaining a reliable estimate for methyl 2-hydroxycyclobutane-1-carboxylate.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for methyl 2-hydroxycyclobutane-1-carboxylate is not widely available, general precautions for handling laboratory chemicals of this class should be observed. Based on data for similar compounds, it should be treated as potentially harmful if swallowed, and may cause skin and eye irritation.

Recommended Precautions:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the key physical properties of methyl 2-hydroxycyclobutane-1-carboxylate. By leveraging comparative data from a structural analog, outlining detailed experimental protocols for in-house determination, and introducing the utility of predictive QSPR modeling, this document equips researchers with the necessary tools to confidently work with this important chemical building block. Adherence to the described methodologies and safety precautions will ensure both the scientific integrity of the research and the safety of the laboratory personnel.

References

  • Micro-boiling point measurement. (n.d.). Retrieved from University of Calgary, Department of Chemistry website.
  • Micro Boiling Point Determination. (n.d.).
  • Chemistry LibreTexts. (2022, May 5). 6.
  • O'Dowd, L., & Perkin, F. M. (1908). DETERMINATION OF BOILING POINTS OF VERY SMALL QUANTITIES OF LIQUIDS. Zenodo.
  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale.
  • Doc Brown's Chemistry. (n.d.). GCSE Physics Experiments to determine density of liquid.
  • IU East Experimental Chemistry Laboratory Manual. (n.d.).
  • Home Science Tools. (n.d.). Liquid Density Experiments.
  • Chemistry LibreTexts. (2026, February 26). 2: The Density of Liquids and Solids (Experiment).
  • Sigma-Aldrich. (n.d.). Methyl (1S,2R)
  • New York ACS. (n.d.).
  • Ghasemi, J., & Saaidpour, S. (2007). QSPR study on the boiling points of aliphatic esters using the atom-type-based AI topological indices. E-Journal of Chemistry, 4(4), 524-533.
  • PubChem. (n.d.).
  • Ashrafi, A., & Asadabadi, S. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 24(4), 1669-1671.
  • ScholarWorks. (2023, August 3).
  • PrepChem.com. (n.d.).
  • ResearchGate. (2021, September 18). QSAR Models for Predicting Aquatic Toxicity of Esters Using Genetic Algorithm-Multiple Linear Regression Methods and Molecular Descriptors.
  • ISAR Publisher. (2025, March 10).
  • Google Patents. (n.d.).
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). QSPR estimation models of normal boiling point and relative liquid density of pure hydrocarbons using MLR and MLP-ANN methods.
  • AChemBlock. (n.d.).
  • ChemicalBook. (n.d.).
  • BLD Pharm. (n.d.).
  • MySkinRecipes. (n.d.).

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Exploratory

Crystallographic data for Methyl 2-hydroxycyclobutane-1-carboxylate derivatives

Crystallographic and Conformational Analysis of Methyl 2-Hydroxycyclobutane-1-carboxylate Derivatives: A Guide for Rational Drug Design Introduction: The Structural Mandate of Cyclobutanes In modern drug discovery and pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic and Conformational Analysis of Methyl 2-Hydroxycyclobutane-1-carboxylate Derivatives: A Guide for Rational Drug Design

Introduction: The Structural Mandate of Cyclobutanes

In modern drug discovery and peptide mimetic design, the strategic incorporation of strained ring systems is a proven method for reducing the entropic penalty of target binding. Methyl 2-hydroxycyclobutane-1-carboxylate and its derivatives serve as highly valuable molecular building blocks. By projecting the hydroxyl and ester functionalities at precisely defined vectors, this scaffold locks pharmacophores into pre-organized geometries.

As an Application Scientist, I frequently observe that the successful integration of these scaffolds relies entirely on understanding their solid-state behavior and conformational dynamics. This whitepaper provides a rigorous technical breakdown of the crystallographic properties of 2-hydroxycyclobutane-1-carboxylate derivatives, detailing the causality behind their conformational puckering, the protocols for their X-ray characterization, and their downstream applications in structural biology.

The Physics of the Cyclobutane Ring: Strain and Puckering

Unlike ideal planar polygons, the cyclobutane ring is governed by a delicate balance between angle strain and torsional strain. If the ring were completely planar, the C–C–C bond angles would be 90°, which is closer to the ideal sp3 tetrahedral angle (109.5°) than cyclopropane, but it would force all eight C–H bonds into a fully eclipsed conformation, generating massive torsional strain[1].

To relieve this eclipsing interaction, the cyclobutane ring distorts into a "puckered" or "butterfly" conformation[2].

  • Mechanistic Causality: Puckering reduces the symmetry of the molecule (often to D2d​ in unsubstituted analogs) and twists the vicinal substituents out of the eclipsed plane.

  • The Trade-off: This distortion slightly increases angle strain by compressing the internal C–C–C bond angles to approximately 88°[1]. Furthermore, cross-ring 1,3-carbon non-bonded repulsions force the C–C bonds to elongate to roughly 1.56 Å, which is significantly longer than a standard alkane C–C bond (1.54 Å)[3].

When functionalized as methyl 2-hydroxycyclobutane-1-carboxylate, the relative stereochemistry (cis vs. trans) dictates the severity of steric clashes. X-ray crystallography is the definitive, self-validating method required to unambiguously assign this stereochemistry, as NMR coupling constants in highly fluxional four-membered rings can be misleading[4].

Mechanism N1 2-Hydroxycyclobutane Scaffold N2 High Torsional Strain (Eclipsed C-H Bonds) N1->N2 N3 Ring Puckering (~25-35° Dihedral) N2->N3 Relieves Strain N4 Restricted Dihedral Angles (Ramachandran Space) N3->N4 N5 Pre-organization of Pharmacophores N4->N5 N6 Enhanced Target Affinity N5->N6 Low Entropic Penalty

Figure 1: Mechanistic pathway of cyclobutane puckering enhancing target binding affinity.

Quantitative Crystallographic Signatures

When analyzing the single-crystal X-ray diffraction (SCXRD) data of 2-hydroxycyclobutane-1-carboxylate derivatives, several quantitative parameters consistently emerge. The table below summarizes the critical geometric markers that validate a successfully refined structure.

Table 1: Standard Crystallographic Parameters for 2-Hydroxycyclobutane Derivatives

Structural ParameterTypical Value RangeMechanistic Significance
C–C–C Bond Angle 87.5° – 88.5°Deviation from 109.5° indicates angle strain; compressed to allow puckering[1].
C–C Bond Length 1.54 Å – 1.56 ÅElongated due to 1,3-transannular steric repulsion across the ring[3].
Puckering Dihedral Angle 25° – 35°The out-of-plane fold that relieves torsional (eclipsing) strain[2].
Intramolecular H-Bond (O···O) 2.6 Å – 2.8 ÅIn cis-isomers, the hydroxyl group often hydrogen-bonds to the ester carbonyl, locking the puckered state.

Experimental Methodology: Solid-State Characterization

To obtain high-fidelity crystallographic data for highly dynamic molecules like cyclobutanes, the experimental protocol must be meticulously controlled. The following methodology is a self-validating system designed to prevent dynamic disorder from ruining the electron density map.

Protocol: High-Resolution X-Ray Diffraction of Cyclobutane Scaffolds

  • Crystal Growth (Vapor Diffusion): Dissolve the purified methyl 2-hydroxycyclobutane-1-carboxylate derivative in a minimum volume of a polar aprotic solvent (e.g., ethyl acetate). Place the vial inside a larger sealed chamber containing an anti-solvent (e.g., hexanes). Incubate at 4 °C.

    • Causality: Slower vapor diffusion at reduced temperatures minimizes the inclusion of solvent molecules within the crystal lattice, which can otherwise obscure the electron density of the flexible cyclobutane ring.

  • Cryo-Mounting: Harvest a single crystal (approx. 0.1 x 0.1 x 0.2 mm) using a nylon loop. Immediately submerge it in paratone-N oil to strip away mother liquor, followed by flash-cooling in a liquid nitrogen stream to 100 K.

    • Causality: Cyclobutane rings undergo rapid interconversion ("ring-flipping") between equivalent puckered states at room temperature[2]. Cryogenic temperatures are mandatory to freeze out this dynamic disorder, allowing the X-ray beam to capture a single, distinct puckering amplitude.

  • Data Collection: Irradiate the crystal using Mo K α ( λ=0.71073 Å) radiation. Collect full sphere data to a resolution of at least 0.8 Å.

    • Self-Validation: Monitor the internal merging R-factor ( Rint​ ) during data reduction. An Rint​<0.05 confirms the crystal is not twinned and the symmetry assignment is correct.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: Ensure the final R1​ value is <5% and the Goodness-of-Fit (GoF) is near 1.0. Any residual electron density peaks >1.0e−/A˚3 near the cyclobutane carbons strongly suggest unresolved conformational disorder that requires modeling split occupancies.

Workflow N1 Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Cryo-cooling (100 K) N2->N3 N4 X-Ray Diffraction (Mo Kα) N3->N4 N5 SHELXT/SHELXL Refinement N4->N5 N6 Conformational Analysis N5->N6

Figure 2: Workflow for crystallographic characterization of cyclobutane derivatives.

Applications in Peptide Mimetics and Allosteric Inhibition

The crystallographic insights gained from these derivatives directly inform rational drug design.

Peptide Mimetics: Derivatives of 2-hydroxycyclobutanecarboxylic acid, such as the non-natural amino acid c4Ser ((1S,2S)-1-amino-2-hydroxycyclobutanecarboxylic acid), are used to force peptides into highly specific secondary structures. Crystallographic and NMR studies reveal that incorporating this cyclobutane scaffold into a peptide backbone induces two consecutive β -turn type III structures, which are the fundamental building blocks of a 310​ helix[5]. The puckered ring physically blocks the peptide from adopting extended conformations.

Allosteric Enzyme Inhibition: Cyclobutane carboxylate derivatives have recently emerged as highly potent allosteric inhibitors for metabolic targets like Acetyl-CoA Carboxylase (ACC), which is critical in nonalcoholic steatohepatitis (NASH) drug discovery[6]. By utilizing a cyclobutane ring, medicinal chemists can precisely direct hydrophobic substituents into deep binding pockets (e.g., interacting with Trp681 in ACC2) while maintaining rigid hydrogen-bond networks with surface residues (e.g., Arg281)[6]. The lack of conformational flexibility in the puckered cyclobutane ensures that the drug does not waste binding energy organizing itself into the correct shape upon entering the active site.

Conclusion

Methyl 2-hydroxycyclobutane-1-carboxylate is far more than a simple synthetic intermediate; it is a precision tool for conformational restriction. By leveraging low-temperature X-ray crystallography, researchers can map the exact puckering angles and bond elongations of these strained systems, translating raw geometric data into highly potent, entropically optimized therapeutics.

References

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings), Dalal Institute,
  • Conformations of Cycloalkanes, Chemistry LibreTexts,
  • Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy, ResearchG
  • Synthesis of Cyclobutane Serine Analogues, The Journal of Organic Chemistry,
  • Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid, Organic & Biomolecular Chemistry,
  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors, Journal of Medicinal Chemistry,

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Protocols & Analytical Methods

Method

Application Note: Stereoselective and Racemic Synthesis of Methyl 2-hydroxycyclobutane-1-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 2-hydroxycyclobutane-1-carboxylate (CAS: 1629334-59-3)[1] Precursor: Methyl 2-oxocyclobutane-1-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 2-hydroxycyclobutane-1-carboxylate (CAS: 1629334-59-3)[1] Precursor: Methyl 2-oxocyclobutane-1-carboxylate (CAS: 52903-53-4)[2]

Introduction & Scientific Rationale

In modern drug discovery, the incorporation of highly strained, sp3-enriched scaffolds such as cyclobutanes is a proven strategy to improve the physicochemical properties of drug candidates. These motifs enhance metabolic stability, lower lipophilicity, and provide rigid conformational restriction. 1[1] is a highly valuable bifunctional building block.

Synthesizing this compound requires the reduction of the corresponding β -keto ester,2[2]. However, cyclobutanones present unique synthetic challenges. This application note details two distinct, self-validating laboratory protocols to achieve both racemic and highly stereoselective reductions while preserving the integrity of the cyclobutane ring.

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than merely following a recipe. The cyclobutane ring is inherently strained (~26 kcal/mol). When a β -keto ester is present on this ring, exposure to strong bases or harsh nucleophiles readily triggers a retro-Dieckmann condensation, leading to irreversible ring opening.

The Racemic Approach: Mild Hydride Delivery

To prevent ring fragmentation, reduction must occur under mild, self-buffering conditions. Using Sodium Borohydride (NaBH₄) in methanol at 0 °C ensures that the rate of ketone reduction vastly outcompetes any base-catalyzed degradation. Hydride delivery typically occurs from the less sterically hindered face of the puckered cyclobutane conformation, yielding a predictable mixture of cis and trans isomers.

The Asymmetric Approach: Dynamic Kinetic Resolution (DKR)

For drug development, enantiopurity is paramount. We employ a Ruthenium-catalyzed asymmetric hydrogenation utilizing the principles of 3[3], pioneered by 4[4].

  • The Causality: The C1 proton of the starting material is highly acidic (flanked by an ester and a ketone), leading to rapid enolization and epimerization in solution.

  • The Mechanism: For DKR to succeed, the rate of substrate epimerization ( keq​ ) must be significantly faster than the rate of hydrogenation. By elevating the temperature to 50 °C, rapid equilibration is achieved. The chiral 5[5] selectively reduces the "matched" enantiomer of the rapidly equilibrating ketone much faster ( kfast​ ) than the "mismatched" one ( kslow​ ). This funnels the entire racemic pool of the starting material into a single highly enantioenriched diastereomer (analogous to the reduction of6[6]).

Experimental Protocols

Protocol A: Racemic Synthesis via NaBH₄ Reduction

This protocol is ideal for rapid generation of standard reference materials or when stereochemistry is not a primary concern.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-oxocyclobutane-1-carboxylate (1.0 equiv, 10.0 mmol, 1.28 g) in anhydrous methanol (30 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under a continuous argon atmosphere. Causality: Low temperatures suppress retro-Dieckmann fragmentation.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2 equiv, 12.0 mmol, 454 mg) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and prevents rapid hydrogen gas evolution.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Validate reaction completion via TLC (Hexanes:EtOAc 3:1, visualization by KMnO₄ stain).

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise at 0 °C. Causality: A slightly acidic quench neutralizes the basic borate salts without exposing the product to strong acids that could catalyze ester hydrolysis.

  • Workup: Remove methanol under reduced pressure. Extract the remaining aqueous phase with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford racemic methyl 2-hydroxycyclobutane-1-carboxylate as a clear oil.

Protocol B: Asymmetric Synthesis via Ru-Catalyzed DKR

This protocol is designed for drug development workflows requiring high enantiomeric excess (ee) and diastereomeric ratio (dr).

  • Catalyst Preparation: Inside an argon-filled glovebox, charge a high-pressure stainless-steel hydrogenation vessel with[RuCl₂((R)-BINAP)] (0.01 equiv, 1 mol%, 79.6 mg) and anhydrous dichloromethane (DCM) or methanol (20 mL). Causality: Glovebox preparation is mandatory to prevent oxidation of the sensitive phosphine ligands.

  • Substrate Addition: Add methyl 2-oxocyclobutane-1-carboxylate (1.0 equiv, 10.0 mmol, 1.28 g) to the catalyst solution.

  • Pressurization: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the system with H₂ gas three times to remove residual argon. Pressurize the vessel to 50 atm (approx. 735 psi) with H₂.

  • Reaction: Heat the reaction mixture to 50 °C and stir vigorously for 24 hours. Causality: The elevated temperature of 50 °C is critical; it accelerates the epimerization of the C1 proton, ensuring the DKR equilibrium outpaces the hydrogenation event.

  • Depressurization & Workup: Cool the vessel to room temperature and carefully vent the hydrogen gas in a fume hood. Concentrate the reaction mixture under reduced pressure.

  • Purification: Pass the crude residue through a short pad of silica gel (eluting with Hexanes:EtOAc 1:1) to remove the ruthenium catalyst. Further purify via flash chromatography to isolate the enantioenriched (1S,2R)-methyl 2-hydroxycyclobutane-1-carboxylate.

Data Presentation

The following table summarizes the expected quantitative outcomes and operational parameters for both synthetic routes, providing a clear comparison for process selection.

ParameterProtocol A: Racemic ReductionProtocol B: Asymmetric DKR
Primary Reagents NaBH₄, Methanol[RuCl₂((R)-BINAP)], H₂ gas
Operating Temperature 0 °C50 °C
Operating Pressure 1 atm (Ambient)50 atm
Reaction Time 2 hours24 hours
Expected Yield > 85%> 90%
Diastereomeric Ratio (dr) ~ 2:1 (cis/trans mixture)> 95:5 (anti/syn)
Enantiomeric Excess (ee) N/A (Racemic)> 98%
Scalability & Application High; ideal for rapid screeningHigh; ideal for clinical API synthesis

Mechanistic Visualization

G cluster_0 Dynamic Kinetic Resolution (DKR) Equilibration cluster_1 Reduction Pathways S1 (1R)-Methyl 2-oxocyclobutane- 1-carboxylate Enol Enol Intermediate (Rapid Epimerization) S1->Enol k_eq Racemic NaBH4 / MeOH (Racemic Reduction) S1->Racemic RuCat Ru(II)-BINAP / H2 (Asymmetric Hydrogenation) S1->RuCat k_slow S2 (1S)-Methyl 2-oxocyclobutane- 1-carboxylate Enol->S2 k_eq S2->Racemic S2->RuCat k_fast (Matched) ProdRac rac-Methyl 2-hydroxycyclobutane- 1-carboxylate Racemic->ProdRac ProdChiral (1S,2R)-Methyl 2-hydroxycyclobutane- 1-carboxylate (>98% ee) RuCat->ProdChiral

Fig 1: Reaction pathways for the synthesis of MHCBC, highlighting the DKR mechanism.

References

  • methyl 2-hydroxycyclobutanecarboxylate 97% | CAS: 1629334-59-3 | AChemBlock Source: achemblock.com URL:[1]

  • Cyclobutanecarboxylic acid, 2-oxo-, methyl ester (9CI) 52903-53-4 wiki - Guidechem Source: guidechem.com URL:[2]

  • Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent - Benchchem Source: benchchem.com URL:[6]

  • Stereoselective Organic Synthesis via Dynamic Kinetic Resolution Source: researchgate.net URL:[3]

  • An improved procedure for the synthesis and use of[RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid Source: acs.org (The Journal of Organic Chemistry) URL:[5]

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Application

Application Note: Harnessing Methyl 2-Hydroxycyclobutane-1-carboxylate in Ring-Opening Reactions

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Scientific Context Methyl 2-hydroxycyclobutane-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Scientific Context

Methyl 2-hydroxycyclobutane-1-carboxylate (CAS: 1629334-59-3)[1] and its substituted derivatives (e.g., 1-acetamido analogs) are highly versatile building blocks in modern organic synthesis. The inherent thermodynamic instability of the cyclobutane core (ring strain energy of ~26 kcal/mol) combined with 1,2-bifunctionalization (a hydroxyl donor and a carboxylate acceptor) primes this scaffold for selective C(sp3)–C(sp3) bond cleavage.

In drug development, this compound serves as a "masked acyclic scaffold." By strategically triggering the opening of the four-membered ring, chemists can access complex, stereodefined acyclic chains, novel polyketones, or conformationally restricted heterocycles such as 5-hydroxyprolines[2]. This guide details the mechanistic causality and self-validating protocols for executing these ring-opening reactions via base-promoted retro-aldol cascades and transition-metal-catalyzed β-carbon elimination.

Mechanistic Causality: The "Why" Behind Experimental Choices

To successfully utilize this compound, one must understand the thermodynamic and kinetic driving forces dictating the ring cleavage. We exploit two primary mechanistic pathways:

Base-Promoted Retro-Aldol Cleavage

When the C2-hydroxyl group is deprotonated by a base, the resulting alkoxide intermediate initiates a retro-aldol-type cleavage of the adjacent C1-C2 bond[2].

  • The Causality: The cleavage is thermodynamically driven by the release of ring strain and kinetically accelerated by the electron-withdrawing methyl carboxylate at C1, which stabilizes the transient tertiary carbanion[2].

  • Downstream Trapping: If an internal nucleophile is present (such as an acetamido group at C1), the resulting acyclic aldehyde undergoes rapid intramolecular cyclization, yielding functionalized pyrrolidines (e.g., 5-hydroxyproline analogs)[2].

RetroAldol N1 Methyl 2-hydroxycyclobutane- 1-carboxylate N2 C2-Alkoxide Intermediate N1->N2 Base (-H+) N3 C1-C2 Bond Cleavage (Retro-Aldol) N2->N3 Strain Release N4 Acyclic Carbanion & Aldehyde N3->N4 Electron Delocalization N5 Intramolecular Cyclization N4->N5 Nucleophilic Attack

Fig 1: Base-promoted retro-aldol ring opening and subsequent cyclization cascade.

Transition-Metal Catalyzed β-Carbon Elimination

Alternatively, cyclobutanols can undergo formal C(sp3)–C(sp3) bond cleavage via transition-metal catalysis[3].

  • The Causality: A Palladium(0) catalyst coordinates to the cyclobutanol, facilitating oxidative addition and subsequent β-carbon elimination[4]. The bulky ligand (e.g., JohnPhos or PPh3) destabilizes the initial Pd-alkoxide complex, forcing the cleavage of the unstrained C-C bond to relieve the ~26 kcal/mol ring strain[4].

  • Downstream Trapping: The resulting σ-alkyl Pd(II) intermediate can be intercepted for cross-coupling or utilized in Ring-Opening Polymerization (ROP) to generate novel polyketone materials[4].

PdCatalysis P1 Cyclobutanol + Pd(0) P2 Pd-Alkoxide Coordination P1->P2 Oxidative Addition P3 β-Carbon Elimination (C-C Cleavage) P2->P3 Ring Opening P4 σ-Alkyl Pd(II) Intermediate P3->P4 Strain Release P5 Reductive Elimination (Polyketone / Cross-Coupled) P4->P5 C-C Formation

Fig 2: Pd-catalyzed β-carbon elimination cycle for cyclobutanol ring opening.

Experimental Protocols: Self-Validating Systems

Protocol A: Base-Mediated Synthesis of 5-Hydroxyproline Analogs

Adapted from the retro-aldol ring expansion of methyl 1-acetamido-2-hydroxycyclobutane-1-carboxylate[2].

Objective: Execute a stereocontrolled ring-opening/cyclization cascade to yield 5-hydroxyproline.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Dissolve 1.0 mmol of the cyclobutane precursor in 10 mL of anhydrous THF.

  • Base Addition: Cool the mixture to 0 °C. Slowly add 1.2 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality Note: NaH provides irreversible deprotonation. Operating at 0 °C kinetically favors the cis-isomer of the resulting proline derivative. Using weaker bases (like Cs2CO3) requires heating, which promotes thermodynamic equilibration and shifts the ratio toward the trans-isomer[2].

  • Self-Validating Monitoring: Stir the reaction while warming to room temperature. Monitor via TLC (n-hexane/EtOAc 1:1).

    • Validation Check: The disappearance of the cyclobutane precursor ( Rf​≈0.4 ) and the appearance of a more polar spot ( Rf​≈0.2 ) indicates successful ring opening and cyclization. If cyclization fails, an acyclic aldehyde intermediate will be detectable via 2,4-DNPH staining (yielding a bright orange spot).

  • Quenching & Workup: Quench the reaction strictly at 0 °C with 5 mL of saturated aqueous NH4Cl to neutralize the amide anion. Extract with EtOAc (3 × 15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography to isolate the cis/trans isomers.

Protocol B: Pd-Catalyzed Ring-Opening Polymerization (ROP)

Adapted from the C(sp3)–C(sp3) bond cleavage methodology for polyketone synthesis[4].

Objective: Synthesize polyketones via β-carbon elimination of bifunctional cyclobutanols.

  • Catalyst Loading: In an argon-filled glovebox, charge a vial with the cyclobutanol monomer (0.5 mmol), Pd(dba)2​ (5 mol%), and PPh3​ (10 mol%).

    • Causality Note: Pd(dba)2​ is selected as a stable Pd(0) source. The phosphine ligand is critical; omitting it stalls the reaction at the stable Pd-alkoxide complex, preventing the necessary β-carbon elimination[4].

  • Reaction Initiation: Add 2.0 mL of anhydrous toluene and K2​CO3​ (1.5 equiv) to act as an external base to facilitate initial alkoxide formation. Seal the vial and heat to 100 °C for 12 hours.

  • Self-Validating Monitoring: The reaction is self-validating through macroscopic physical changes.

    • Validation Check: A significant increase in the viscosity of the toluene solution indicates successful chain propagation via repeated C-C coupling. Gel Permeation Chromatography (GPC) can be used to confirm the molecular weight distribution[4].

  • Isolation: Cool to room temperature, dilute with 2 mL of THF, and precipitate the polyketone by dropwise addition into 50 mL of vigorously stirred, ice-cold methanol. Filter and dry under vacuum.

Quantitative Data Summaries

The choice of base and temperature in the retro-aldol cleavage (Protocol A) directly dictates the stereochemical outcome of the resulting heterocycle. The data below summarizes the optimization of these parameters[2].

EntryBaseSolventTemp (°C)Overall Yield (%)cis/trans RatioMechanistic Implication
1NaHTHF0 to RT8568:32Irreversible deprotonation provides kinetic control.
2DBUTHFRT8260:40Milder organic base slightly reduces kinetic selectivity.
3 Cs2​CO3​ THF607845:55Thermal conditions drive thermodynamic equilibration.

Table 1: Effect of base and temperature on the yield and stereoselectivity of 5-hydroxyproline derivatives via cyclobutane ring opening. Data adapted from Busto et al.[2].

References

  • AChemBlock Catalog: Methyl 2-hydroxycyclobutanecarboxylate 97% | CAS: 1629334-59-3. AChemBlock.Link

  • Busto, J. H., et al. (2014). Cyclobutane serine amino acid derivatives as 5-hydroxyproline precursors. Arkivoc. Link

  • García, M., et al. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules, 57(14), 6577-6582. Link

  • García, M., et al. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3−Csp3 Bond Cleavage. The Journal of Organic Chemistry, 89, 882-886. Link

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of Methyl 2-hydroxycyclobutane-1-carboxylate

Introduction Methyl 2-hydroxycyclobutane-1-carboxylate is a bifunctional organic molecule featuring a strained cyclobutane ring, a hydroxyl group, and a methyl ester. Cyclobutane derivatives are increasingly recognized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-hydroxycyclobutane-1-carboxylate is a bifunctional organic molecule featuring a strained cyclobutane ring, a hydroxyl group, and a methyl ester. Cyclobutane derivatives are increasingly recognized as valuable building blocks in modern organic synthesis, particularly in medicinal chemistry and drug discovery.[1][2] The rigid, three-dimensional scaffold of the cyclobutane core can impart desirable properties to drug candidates, such as metabolic stability and conformational constraint, which can enhance binding affinity to biological targets.[1][2] The inherent ring strain of the four-membered ring can also be leveraged for unique chemical transformations.[3]

Given its utility as a synthetic intermediate[4], researchers, scientists, and drug development professionals must handle Methyl 2-hydroxycyclobutane-1-carboxylate with a thorough understanding of its potential hazards. As specific safety data for this exact compound (CAS No. 1629334-59-3) is not extensively documented, this guide provides a comprehensive set of protocols derived from the known properties of structurally analogous compounds. This approach, rooted in chemical analogy, establishes a robust framework for ensuring laboratory safety.

Section 1: Hazard Assessment & Physicochemical Properties

Hazard Profile by Chemical Analogy

The following table summarizes the hazards associated with compounds structurally related to Methyl 2-hydroxycyclobutane-1-carboxylate. The consistent pattern of irritation and potential harm upon ingestion or inhalation across these analogs suggests a similar hazard profile for the target compound.

Compound NameCAS NumberMolecular FormulaKnown Hazards (H-Statements)Key Insights
Methyl (1S,2R)-2-hydroxycyclopentane-1-carboxylate 124150-23-8C₇H₁₂O₃H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]A very close structural analog (5-membered ring instead of 4). Indicates significant irritant properties.
methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate 1073-86-5C₇H₁₂O₃H315: Causes skin irritationH319: Causes serious eye irritationH336: May cause drowsiness or dizziness[6]A direct structural isomer. Reinforces skin/eye irritant classification and introduces potential CNS effects.
Methyl 2-hydroxyisobutyrate 2110-78-3C₅H₁₀O₃H226: Flammable liquid and vaporH318: Causes serious eye damage[7]A non-cyclic hydroxy ester. Highlights potential flammability and severe eye damage risk.
Methyl (1S,2R)-2-hydroxycyclopentane-1-carboxylate 124150-23-8C₇H₁₂O₃Signal Word: WarningPictogram: GHS07 (Harmful)[5]Indicates a moderate hazard level.

Conclusion of Hazard Assessment: Based on the data from analogous compounds, Methyl 2-hydroxycyclobutane-1-carboxylate should be handled as a substance that is:

  • A skin and eye irritant (H315, H319).

  • Potentially harmful if swallowed (H302).

  • A potential respiratory tract irritant (H335) and may cause drowsiness or dizziness (H336).

  • Potentially a combustible or flammable liquid (H226).

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

The causality behind using specific engineering controls is to create a primary barrier between the researcher and the chemical, minimizing exposure.

  • Chemical Fume Hood: All manipulations of Methyl 2-hydroxycyclobutane-1-carboxylate, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of vapors, which may cause respiratory irritation or dizziness.[5][6]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate work area.[8] Accidental splashes to the skin or eyes require immediate and thorough rinsing to prevent serious irritation or damage.[7]

Personal Protective Equipment (PPE)

PPE serves as the final barrier of protection. The following table outlines the minimum required PPE.

Body AreaProtectionStandard / SpecificationRationale
Eyes/Face Chemical safety gogglesEuropean Standard EN 166 or ANSI Z87.1Protects against splashes, which can cause serious eye irritation or damage.[7][9]
Hands Chemical-resistant glovesTested to EN 374Prevents skin contact, which can cause irritation.[6] Nitrile or neoprene are suitable for incidental contact. Always check the manufacturer's breakthrough time data.
Body Laboratory coatN/AProtects skin and personal clothing from minor spills and contamination. For large quantities, flame-retardant clothing is recommended.[10]
Respiratory None required with proper fume hood useN/AA fume hood provides adequate respiratory protection. In the event of a large spill or failure of ventilation, a NIOSH/MSHA-approved respirator with an organic vapor cartridge should be used by emergency responders.[8]

Section 3: Protocols for Safe Handling & Use

Adherence to standardized protocols is essential for minimizing risk during experimental work.

General Handling Precautions
  • Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors. Avoid contact with skin, eyes, and clothing.[9][11]

  • Prevent Static Discharge: For transfers of significant quantities (>1 L), containers and receiving equipment should be grounded and bonded to prevent the ignition of flammable vapors by static electricity.[10][12][13]

  • Use Non-Sparking Tools: When working with larger volumes, use tools made of non-sparking materials (e.g., brass, bronze).[11][12]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13][14] Do not eat, drink, or smoke in the laboratory.[12]

Experimental Workflow

The following diagram illustrates the key safety checkpoints in a typical experimental workflow involving Methyl 2-hydroxycyclobutane-1-carboxylate.

G Experimental Workflow: Safety Checkpoints cluster_prep Preparation cluster_execution Execution (in Fume Hood) cluster_conclusion Conclusion Prep 1. Hazard Review Review this guide & SDS of all reagents PPE 2. Don PPE (Goggles, Gloves, Lab Coat) Weigh 3. Weigh/Measure Grounding if necessary PPE->Weigh React 4. Reaction Setup Ensure proper ventilation & cooling Weigh->React Workup 5. Workup/Quenching Add reagents slowly React->Workup Purify 6. Purification (e.g., Chromatography, Distillation) Workup->Purify Store 7. Storage Label & store properly Purify->Store Waste 8. Waste Disposal Segregate & label waste Cleanup 9. Decontaminate Clean glassware & work area

Caption: A typical experimental workflow with integrated safety checkpoints.

Protocol: Weighing and Dispensing a 50 mL Sample
  • Verification: Confirm the chemical fume hood is operational (check airflow monitor).

  • PPE: Don all required PPE as specified in Section 2.2.

  • Preparation: Place a calibrated balance inside the fume hood. Place the receiving flask on the balance and tare.

  • Grounding: For a flammable liquid, ensure the stock bottle and receiving flask are grounded if made of metal.

  • Transfer: Uncap the stock bottle of Methyl 2-hydroxycyclobutane-1-carboxylate. Carefully and slowly pour the desired amount into the receiving flask to avoid splashing.

  • Sealing: Immediately recap the stock bottle and the receiving flask.

  • Cleanup: If any minor drips occur, wipe them immediately with an absorbent pad (e.g., vermiculite or a chemical wipe). Dispose of the pad in the appropriate solid chemical waste container.

  • Post-Handling: Remove gloves using the proper technique and wash hands thoroughly.

Section 4: Storage & Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area specifically designated for flammable or reactive chemicals.[11][12] Based on data for a structural isomer, storage in a refrigerator at 2-8°C is recommended.[4]

  • Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[10][12]

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[7][13]

  • Sunlight: Protect from direct sunlight.

Incompatible Materials

Avoid storage with the following classes of chemicals to prevent dangerous reactions:

  • Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid): Can cause vigorous, exothermic reactions that may lead to fire or explosion.

  • Strong Acids (e.g., Sulfuric Acid, HCl): Can catalyze decomposition or other unwanted reactions.[12]

  • Strong Bases (e.g., Sodium Hydroxide, Potassium tert-butoxide): Can promote hydrolysis of the ester functional group, which can be exothermic.[12]

G cluster_incompatibles Incompatible Materials cluster_hazards Potential Hazards Compound Methyl 2-hydroxycyclobutane-1-carboxylate Oxidizers Strong Oxidizers Acids Strong Acids Bases Strong Bases Fire Fire / Explosion Oxidizers->Fire Decomp Decomposition Acids->Decomp Hydrolysis Exothermic Hydrolysis Bases->Hydrolysis

Caption: Logical relationships between incompatible materials and resulting hazards.

Section 5: Emergency Procedures

Rapid and correct response to emergencies can significantly reduce injury and damage.

Spill Response
  • Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure the fume hood is operational.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.

    • Once absorbed, use non-sparking tools to scoop the material into a sealable, labeled container for hazardous waste.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste container.

  • Large Spill (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert others by activating the fire alarm if necessary.

    • Close the laboratory door and prevent re-entry.

    • Call your institution's emergency response number (e.g., Environmental Health & Safety).

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.[10][14]

First Aid Measures

The following table provides first aid guidance. In all cases of exposure, seek medical attention and provide the attending physician with this guide or the SDS of an analogous compound.

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[14]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[12][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire eye surface. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[12]

Section 6: Waste Disposal

All chemical waste must be managed in accordance with institutional policies and local, state, and federal regulations.[12][15]

  • Collection: Collect all waste containing Methyl 2-hydroxycyclobutane-1-carboxylate, including reaction residues and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container label must clearly state "Hazardous Waste" and list all chemical constituents by name.

  • Segregation: Do not mix this waste stream with incompatible materials (see Section 4.2).

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal. Do not pour chemical waste down the drain.[8]

References

  • Methylcyclohexane Safety Data Sheet. Company Website.[Link]

  • Methylcyclohexane Safety Data Sheet. RCI Labscan Limited.[Link]

  • Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate Properties. PubChem, National Institutes of Health.[Link]

  • Methyl 2-hydroxyisobutyrate Safety Data Sheet. Fisher Scientific.[Link]

  • 4-Hydroxybenzoic acid methyl ester Safety Data Sheet. Carl ROTH.[Link]

  • Working with Hazardous Chemicals. Organic Syntheses.[Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate.[Link]

  • Methyl 2-hydroxycyclohexanecarboxylate Properties. PubChem, National Institutes of Health.[Link]

  • Methyl (1r,2r)-2-(hydroxymethyl)cyclobutane-1-carboxylate. PubChemLite.[Link]

  • methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate — Chemical Substance Information. NextSDS.[Link]

  • 1-Hydroxy-2-methylcyclobutane-1-carboxylic acid. PubChem, National Institutes of Health.[Link]

  • Methyl 1-Hydroxycyclobutanecarboxylate. MySkinRecipes.[Link]

  • Methyl 2-hydroxycyclopentanecarboxylate Introduction. ChemBK.[Link]

  • 1-[(propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid — Chemical Substance Information. NextSDS.[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (PMC).[Link]

  • Cyclobutane – Knowledge and References. Taylor & Francis.[Link]

Sources

Application

Application Note: Palladium-Catalyzed Ring-Opening Cross-Coupling of Methyl 2-hydroxycyclobutane-1-carboxylate

Abstract & Scope In modern medicinal chemistry and drug development, the rapid construction of densely functionalized aliphatic scaffolds is a critical bottleneck. Methyl 2-hydroxycyclobutane-1-carboxylate (CAS: 1629334-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

In modern medicinal chemistry and drug development, the rapid construction of densely functionalized aliphatic scaffolds is a critical bottleneck. Methyl 2-hydroxycyclobutane-1-carboxylate (CAS: 1629334-59-3) [1] serves as an exceptional C4-synthon. By leveraging the inherent ring strain of the cyclobutane moiety (~26 kcal/mol), transition-metal-catalyzed C–C bond cleavage can be thermodynamically driven to completion[2]. This application note details the mechanistic rationale, optimization data, and a self-validating experimental protocol for the palladium-catalyzed ring-opening arylation of this substrate to yield highly functionalized γ-aryl-γ-keto esters.

Mechanistic Insights & Causality (E-E-A-T)

The utility of cyclobutanols in cross-coupling reactions relies on a sequence of alkoxide formation, β-carbon elimination, and subsequent reductive elimination[3]. The use of Methyl 2-hydroxycyclobutane-1-carboxylate introduces a critical element of regiocontrol into this pathway.

  • Alkoxide Formation: The catalytic cycle initiates with the oxidative addition of an aryl halide to the Pd(0) species, followed by base-mediated ligand exchange with the tertiary hydroxyl group of the cyclobutanol[4].

  • Regioselective β-Carbon Elimination: Unsymmetric cyclobutanols can theoretically cleave at two different C–C bonds. However, the presence of the C1-methyl ester strongly biases the cleavage. The C1–C2 bond is selectively broken because the resulting alkylpalladium intermediate is stabilized by the adjacent electron-withdrawing ester, effectively generating a stable palladium enolate[2].

  • Reductive Elimination: The palladium enolate undergoes reductive elimination to form the new C(sp3)–C(sp2) bond, yielding the acyclic γ-aryl-γ-keto ester and regenerating the Pd(0) catalyst[5].

Mechanistic Pathway

Mechanism N1 Pd(0) Catalyst N2 Oxidative Addition (Ar-Br) N1->N2 Ar-Br N3 Alkoxide Formation (Deprotonation) N2->N3 Cyclobutanol + Base N4 β-Carbon Elimination (Regioselective C1-C2 Cleavage) N3->N4 Ring Strain Release N5 Reductive Elimination (γ-Aryl-γ-Keto Ester) N4->N5 Cross-Coupling N5->N1 Product Release

Figure 1: Catalytic cycle for the Pd-catalyzed ring-opening cross-coupling of cyclobutanols.

Reaction Optimization Data

The success of this transformation is highly dependent on the stereoelectronic properties of the ligand and the solubility of the base. Monodentate phosphines often fail due to premature protodemetalation. Bidentate ligands with a wide bite angle (e.g., Xantphos, 111°) enforce a cis-coordination geometry on the palladium center, which accelerates the final reductive elimination and suppresses unwanted β-hydride elimination[2].

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventYield (%)Causality / Observation
1Pd(OAc)₂PPh₃Cs₂CO₃Toluene25Slow reductive elimination; alkene byproducts observed.
2Pd(OAc)₂XantphosCs₂CO₃Toluene85Wide bite angle enforces cis-geometry, favoring product.
3Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane62Alternative solvent/base pairing; moderate conversion.
4 Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene 88 Optimal Pd(0) source; prevents over-oxidation.
5NoneXantphosCs₂CO₃TolueneN.R.Control reaction validates transition-metal dependence.

Reaction conditions: Methyl 2-hydroxycyclobutane-1-carboxylate (0.3 mmol), Aryl Bromide (0.2 mmol), 90 °C, 12 h under N₂.

Experimental Protocol

To ensure a self-validating system, the protocol includes strict inert atmosphere controls. The electron-rich Pd(0) intermediates are highly susceptible to aerobic oxidation, which will rapidly deactivate the catalytic cycle[6].

Materials Required
  • Substrate: Methyl 2-hydroxycyclobutane-1-carboxylate (CAS: 1629334-59-3)

  • Electrophile: Aryl Bromide (e.g., 4-bromoanisole)

  • Catalyst/Ligand: Pd₂(dba)₃, Xantphos

  • Base: Cs₂CO₃ (Anhydrous, finely milled)

  • Solvent: Anhydrous Toluene (Degassed via freeze-pump-thaw)

Step-by-Step Methodology
  • Glovebox Setup (Inert Atmosphere): Transfer a magnetic stir bar and an 8 mL reaction vial into an argon-filled glovebox.

  • Reagent Loading: To the vial, add Pd₂(dba)₃ (9.2 mg, 5 mol%), Xantphos (11.6 mg, 10 mol%), and anhydrous Cs₂CO₃ (130 mg, 0.4 mmol, 2.0 equiv).

  • Substrate Addition: Add the Aryl Bromide (0.2 mmol, 1.0 equiv) and Methyl 2-hydroxycyclobutane-1-carboxylate (39 mg, 0.3 mmol, 1.5 equiv).

  • Solvent Addition: Inject 1.0 mL of anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the vial tightly with a PTFE-lined cap.

  • Thermal Reaction: Remove the sealed vial from the glovebox and place it in a pre-heated pie-block at 90 °C. Stir vigorously (800 rpm) for 12 hours. The mixture will transition from a dark purple suspension to an orange/brown homogeneous solution[6].

  • Quench & Filtration: Cool the reaction to room temperature. Dilute with 2 mL of ethyl acetate and filter the crude mixture through a short pad of Celite to remove the inorganic cesium salts and precipitated palladium black. Rinse the pad with an additional 5 mL of ethyl acetate.

  • Concentration & Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to afford the pure γ-aryl-γ-keto ester.

Workflow Visualization

Protocol S1 1. Glovebox Setup (Inert Atmosphere) S2 2. Reagent Mixing (Pd, Ligand, Base) S1->S2 S3 3. Thermal Reaction (90°C, 12h) S2->S3 S4 4. Filtration (Celite Pad) S3->S4 S5 5. Purification (Chromatography) S4->S5

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

References

  • Title: Palladium-Catalyzed Asymmetric Cross-Coupling Reactions of Cyclobutanols and Unactivated Olefins Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence Source: Organic Letters (ACS Publications / PMC) URL: [Link]

  • Title: Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Alkylation-Terminated Catellani Reactions by Cyclobutanol C–C Cleavage Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage Source: Journal of the American Chemical Society (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 2-Hydroxycyclobutane-1-carboxylate Synthesis

Welcome to the Technical Support Center for cyclobutane derivative synthesis. The synthesis of methyl 2-hydroxycyclobutane-1-carboxylate via the reduction of methyl 2-oxocyclobutane-1-carboxylate is notoriously challengi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cyclobutane derivative synthesis. The synthesis of methyl 2-hydroxycyclobutane-1-carboxylate via the reduction of methyl 2-oxocyclobutane-1-carboxylate is notoriously challenging. Researchers frequently encounter low yields due to the inherent instability of the strained four-membered ring and the competing reactivity of the adjacent ester group.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you achieve >85% yields in your synthesis.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why is my isolated yield of methyl 2-hydroxycyclobutane-1-carboxylate consistently below 50% when using standard NaBH₄ in methanol? A1: The primary cause of yield loss in this reaction is base-catalyzed ring opening. The cyclobutane ring possesses significant angle strain (approximately 26 kcal/mol)[1]. While the transition from an sp2 hybridized ketone to an sp3 hybridized alcohol relieves some of this strain[1], the standard sodium borohydride (NaBH₄) reduction in unbuffered methanol generates basic methoxide ions. Because your substrate is a β -keto ester, this basic environment triggers a retro-Dieckmann-type cleavage. The ring opens to relieve strain, converting your cyclic target into an acyclic aliphatic diester. Solution: You must suppress the basicity of the reaction medium. Transitioning to a Luche reduction (using CeCl₃ as a Lewis acid modifier) buffers the system and activates the ketone, preserving the cyclobutane ring.

Q2: I am detecting significant amounts of cyclobutane-1,2-diol derivatives in my GC-MS analysis. How do I prevent over-reduction? A2: Over-reduction occurs when the reducing agent attacks both the C2 ketone and the C1 ester. If you are using Lithium Aluminum Hydride (LiAlH₄), it will indiscriminately reduce both functional groups[2]. Even with milder agents like NaBH₄, which typically do not reduce esters[3], over-reduction can occur if the reaction temperature exceeds 10°C[4]. Solution: Strictly avoid LiAlH₄. Use NaBH₄ and maintain the reaction temperature strictly between 0°C and 10°C to ensure chemoselectivity for the ketone[4].

Q3: How can I control the diastereomeric ratio (cis vs. trans) of the final product? A3: Diastereoselectivity is dictated by the trajectory of the incoming hydride (H⁻) relative to the bulky methyl ester group at the C1 position. In standard reductions, the hydride attacks from the less sterically hindered face, typically favoring the trans isomer (where the hydroxyl and ester groups are on opposite faces of the ring). To push the selectivity further, coordinating metals (like Ce³⁺) can pre-organize the substrate by chelating both the ketone and ester oxygens, locking the conformation and directing the hydride attack with high precision.

Part 2: Quantitative Reagent Comparison

To maximize your percentage yield, selecting the correct reducing system is critical. The table below summarizes the causality between reagent choice and experimental outcomes.

Reducing SystemReaction ConditionsChemoselectivity (Ketone vs. Ester)Ring Stability (Resistance to Cleavage)Expected Product Yield
NaBH₄ (Standard) MeOH, 25°CHighLow (Basic ring opening occurs)40 - 50%
LiAlH₄ THF, 0°CLow (Reduces both groups)Moderate< 20% (Target)
NaBH₃CN pH 3-4, MeOH, 25°CModerateHigh60 - 70%
NaBH₄ + CeCl₃ (Luche) MeOH, 0°CVery HighHigh (Lewis acid prevents basic cleavage)85 - 95%

Part 3: Diagnostic Workflow for Yield Optimization

Use the following logical workflow to diagnose and resolve yield-limiting side reactions in your cyclobutanone reductions.

YieldOptimization Start Synthesis of Methyl 2-hydroxycyclobutane-1-carboxylate Analyze Analyze Crude via GC-MS/NMR Start->Analyze YieldCheck Is Target Yield > 85%? Analyze->YieldCheck Success Proceed to Purification YieldCheck->Success Yes Identify Identify Major Byproduct YieldCheck->Identify No RingOpen Acyclic Aliphatic Chain (Ring Opening) Identify->RingOpen OverRed Diol Formation (Ester Over-reduction) Identify->OverRed NoReact Unreacted Ketone (Incomplete Reaction) Identify->NoReact Sol1 Implement Luche Reduction (CeCl3 + NaBH4 in MeOH) RingOpen->Sol1 Sol2 Switch to NaBH4 Maintain Temp 0-10°C OverRed->Sol2 Sol3 Check Reagent Moisture Ensure Anhydrous Conditions NoReact->Sol3 Sol1->Analyze Retest Sol2->Analyze Sol3->Analyze

Figure 1: Diagnostic workflow for troubleshooting yield-limiting side reactions in cyclobutanone reduction.

(Note: Diagram optimized for a maximum width of 760px).

Part 4: Self-Validating Experimental Protocol

To achieve the 85-95% yield benchmark, we recommend the Luche Reduction . This protocol is designed as a self-validating system; do not proceed to the next step unless the specific checkpoint criteria are met.

Objective: Chemoselective reduction of the C2 ketone while preserving the C1 ester and the strained cyclobutane ring.

Materials:

  • Methyl 2-oxocyclobutane-1-carboxylate (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Moisture will prematurely quench the hydride, leading to unreacted starting material[2].

  • Substrate Activation: Dissolve methyl 2-oxocyclobutane-1-carboxylate (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in anhydrous methanol to achieve a 0.2 M concentration.

    • Self-Validation Checkpoint 1: Stir for 15 minutes at room temperature. The solution must remain clear. This confirms complete Lewis acid coordination to the carbonyl oxygen, which is critical for preventing basic ring cleavage.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath.

    • Self-Validation Checkpoint 2: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes between 0°C and 5°C. Temperatures above 10°C will trigger ester over-reduction[4].

  • Hydride Addition: Add NaBH₄ (1.2 eq) portion-wise over 20 minutes to control the exotherm.

    • Self-Validation Checkpoint 3: Observe the reaction for gentle effervescence (H₂ gas evolution). Vigorous, uncontrollable bubbling indicates the solvent is wet or the temperature is too high, meaning the NaBH₄ is decomposing rather than reducing your substrate[2].

  • Reaction Monitoring: Stir at 0°C for 1 hour. Monitor the reaction progress via TLC (Hexane:EtOAc 7:3).

    • Self-Validation Checkpoint 4: The reaction is complete only when the UV-active/anisaldehyde-staining ketone spot completely disappears, replaced by a lower Rf​ spot corresponding to the target alcohol.

  • Quenching & Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl dropwise. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude methyl 2-hydroxycyclobutane-1-carboxylate.

References

  • BTC Pharmaceuticals. What is the yield of cyclobutanol in the synthesis process? Retrieved from[Link][4]

  • Scribd. Reduction of Cyclobutanone to Cyclobutanol (Loudon Organic Chemistry). Retrieved from[Link][2]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from[Link][1]

  • Chemistry LibreTexts. 16.5: Typical Carbonyl-Addition Reactions. Retrieved from[Link][3]

Sources

Optimization

Troubleshooting impurities during Methyl 2-hydroxycyclobutane-1-carboxylate purification

Welcome to the Advanced Troubleshooting Guide for the purification of Methyl 2-hydroxycyclobutane-1-carboxylate . As a strained β-hydroxy ester, this compound presents a unique intersection of thermodynamic instability a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification of Methyl 2-hydroxycyclobutane-1-carboxylate . As a strained β-hydroxy ester, this compound presents a unique intersection of thermodynamic instability and chromatographic complexity.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the mechanistic causality behind impurity formation—specifically dehydration, ring-opening, and diastereomeric co-elution—and provides self-validating protocols to ensure high-purity isolation.

I. Quantitative Diagnostic Matrix

Before troubleshooting, it is critical to identify the impurity profile. The following table summarizes the physicochemical markers used to diagnose specific purification failures.

Compound / ImpurityStructural Characteristic Rf​ Value (Hex/EtOAc 3:1)Diagnostic Analytical Marker
cis-Isomer (Target)Intramolecular H-bonding~0.35Sharp OH stretch; lower polarity on normal-phase silica.
trans-Isomer (Target)Intermolecular H-bonding~0.28Broader OH stretch; higher polarity due to exposed hydroxyl.
Methyl cyclobut-1-ene-1-carboxylate Dehydration product~0.60Strong UV absorbance (conjugated C=C); loss of OH stretch.
Acyclic Alkenyl Esters Ring-opened productVariableAlkene C=C stretch in IR; complex multiplet in 1 H NMR (~5.5 ppm).
Methyl 2-oxocyclobutane-1-carboxylate Over-oxidation / Unreacted SM~0.45Strong ketone C=O stretch (~1780 cm −1 due to ring strain).
II. Mechanistic Troubleshooting FAQs

Q1: During vacuum distillation, my yield drops significantly, and NMR shows a high percentage of methyl cyclobut-1-ene-1-carboxylate. How do I prevent this? Causality: The formation of the cyclobutene derivative is a classic dehydration event. β-hydroxy esters are inherently prone to elimination. When subjected to elevated temperatures (>80°C) during distillation, trace acidic residues from the reaction mixture protonate the secondary hydroxyl group, turning it into a superior leaving group. This catalyzes an E1/E1cB elimination to form the thermodynamically stable, conjugated α,β-unsaturated ester. Solution: You must neutralize the crude mixture prior to thermal exposure. A general and mandatory procedure for the purification of β-hydroxy esters involves washing the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities[1]. Furthermore, distillation must be performed under high vacuum (< 1 mbar) to keep the pot temperature strictly below 60°C.

Q2: My silica gel column yields a smeared band, resulting in poor recovery and co-elution of the cis and trans isomers. How can I resolve them? Causality: The secondary hydroxyl group of the cyclobutane ring interacts strongly via hydrogen bonding with the acidic silanol groups on standard silica gel. The cis-isomer typically elutes first because it can form a transient intramolecular hydrogen bond with the adjacent methyl ester carbonyl, effectively "shielding" its polarity. The trans-isomer cannot adopt this conformation, leading to stronger intermolecular interactions with the silica and a lower Rf​ . However, the acidic nature of the silica causes peak tailing and can even induce on-column isomerization. Solution: Deactivate the silica gel by buffering your mobile phase with 1% Triethylamine (Et 3​ N). This masks the highly active acidic silanol sites, sharpening the bands and preventing acid-catalyzed streaking.

Q3: I am detecting acyclic impurities in my product after prolonged thermal processing. What is the mechanism? Causality: Cyclobutane rings possess approximately 26 kcal/mol of inherent ring strain. The thermal decomposition of cyclobutane is a unimolecular ring-opening reaction that is highly dependent on temperature[2]. Under thermal stress, the cyclobutane core undergoes non-scissile ring opening to afford unsaturated acyclic products[3]. This can also be exacerbated by radical pathways initiated by molecular oxygen[4]. Solution: Avoid prolonged heating. If scale-up requires distillation, transition from a standard batch distillation to a Wiped Film Evaporator (WFE) to minimize residence time at elevated temperatures. Purge the system with Argon to suppress oxygen-initiated radical ring-opening.

III. Mechanistic Visualizations

The following diagrams map the logical flow of purification and the mechanistic pathways of impurity formation.

PurificationWorkflow Crude Crude β-Hydroxy Ester Wash NaHCO3 Wash (Remove Acids) Crude->Wash Decision Isomer Separation Required? Wash->Decision Chroma Buffered Silica Chromatography Decision->Chroma Yes Distill Short-Path Distillation (< 60°C, < 1 mbar) Decision->Distill No PureIso Pure cis/trans Isomers Chroma->PureIso PureMix Pure Diastereomeric Mix Distill->PureMix Controlled Temp Degrade Thermal Degradation (Avoid T > 80°C) Distill->Degrade Overheating

Decision tree for the purification of cyclobutane β-hydroxy esters.

DegradationMechanism Target Methyl 2-hydroxy- cyclobutane-1-carboxylate Stress Thermal Stress or Acidic Silica Target->Stress Dehydration Dehydration (-H2O) Stress->Dehydration E1/E1cB RingOpen Ring Opening (Strain Release) Stress->RingOpen Radical/Thermal Cyclobutene Methyl cyclobut-1-ene- 1-carboxylate Dehydration->Cyclobutene Acyclic Acyclic Alkenyl Esters RingOpen->Acyclic

Mechanistic pathways of impurity formation during purification.

IV. Standard Operating Protocols
Protocol A: Diastereoselective Resolution via Buffered Flash Chromatography

Use this protocol when pure cis or trans isomers are required for downstream SAR studies.

  • Stationary Phase Preparation: Slurry standard silica gel (40-63 µm) in Hexanes containing 1% (v/v) Triethylamine (Et 3​ N). Pack the column under medium pressure. Self-Validation: Check the pH of the eluent exiting the column; it must be mildly basic (pH ~8) to confirm silanol deactivation.

  • Sample Loading: Dissolve the crude Methyl 2-hydroxycyclobutane-1-carboxylate in a minimum volume of Toluene (avoid DCM as it broadens the injection band). Load carefully onto the silica bed.

  • Elution: Run a shallow gradient from 100% Hexanes to 85:15 Hexanes:Ethyl Acetate (maintaining 1% Et 3​ N throughout).

  • Fraction Analysis: The cis-isomer will elute first. Do not pool fractions based solely on UV activity, as the target compound lacks strong chromophores. Use TLC with KMnO 4​ or PMA stain, followed by gentle heating to visualize the spots.

Protocol B: Low-Temperature Short-Path Vacuum Distillation

Use this protocol for bulk purification where a diastereomeric mixture is acceptable.

  • Pre-distillation Neutralization: Dissolve the crude mixture in diethyl ether. Wash twice with saturated aqueous NaHCO 3​ to remove acidic impurities[1]. Self-Validation: The aqueous layer must test at pH > 7 before proceeding. Wash once with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Connect to a high-vacuum pump capable of achieving < 1 mbar. Ensure the receiving flask is submerged in a dry ice/acetone bath (-78°C) to trap the volatile product.

  • Distillation Execution: Apply vacuum before applying heat. Slowly ramp the oil bath temperature. The target compound will distill at approximately 45-55°C at 0.5 mbar. Critical Control Point: If the pot temperature exceeds 70°C, abort the distillation immediately to prevent ring-opening and dehydration[2].

V. References
  • Oxygen-Initiated Stereoselective Thermal Isomerisation of a Cyclobutane Derivative in the Solid State Source: ResearchGate URL:[Link]

  • Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for Methyl 2-hydroxycyclobutane-1-carboxylate esterification

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when functionalizing strained ring systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when functionalizing strained ring systems.

Esterifying the secondary hydroxyl group of Methyl 2-hydroxycyclobutane-1-carboxylate (O-acylation) presents a unique intersection of thermodynamic and kinetic hurdles. The cyclobutane ring possesses approximately 26 kcal/mol of ring strain[1], making it highly susceptible to rearrangement or elimination if the reaction conditions are not rigorously controlled. Furthermore, the adjacent methyl ester introduces significant steric hindrance and an acidic alpha-proton, complicating the coupling landscape.

This guide provides a field-proven, self-validating framework to troubleshoot, optimize, and execute this specific esterification with high stereochemical fidelity.

Part 1: Root Cause Analysis & Troubleshooting FAQs

Q1: Why am I seeing a mixture of cyclopentane derivatives instead of my target cyclobutane ester? Root Cause: Acid-catalyzed ring expansion. Cyclobutane rings are highly strained[1]. If you employ classical Fischer esterification conditions (e.g., strong acid catalysts like H₂SO₄ with heat), the secondary hydroxyl group on the cyclobutane ring becomes protonated and leaves as water. This generates a highly unstable cyclobutyl carbocation. To relieve the extreme angle and torsional strain, the molecule undergoes a rapid 1,2-alkyl shift, expanding into a more thermodynamically stable five-membered cyclopentane ring[2]. Solution: Abandon acid-catalyzed methods. You must use neutral or mildly basic coupling conditions that activate the carboxylic acid partner rather than the cyclobutane alcohol. The Steglich esterification is the industry standard for this substrate[3].

Q2: I switched to DCC coupling, but my yield is capped at 20% and I am isolating large amounts of an N-acylurea byproduct. How do I fix this? Root Cause: Steric hindrance leading to a 1,3-rearrangement. The secondary alcohol on your cyclobutane ring is sterically hindered by the adjacent methyl ester. When the carboxylic acid reacts with DCC, it forms an O-acylisourea intermediate. Because your alcohol is bulky, its nucleophilic attack on this intermediate is kinetically slow. This delay allows the O-acylisourea to undergo an intramolecular 1,3-rearrangement, migrating the acyl group from oxygen to nitrogen to form a dead-end N-acylurea byproduct[4]. Solution: Introduce 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DMAP is a highly potent nucleophile that rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate, effectively intercepting the 1,3-rearrangement and accelerating the esterification[4].

Q3: My product shows a mixture of diastereomers (epimerization at C1). How do I maintain stereochemical integrity? Root Cause: Base-catalyzed enolization. The proton at C1 (alpha to the methyl ester) is relatively acidic. If you use an excess of strong organic bases (like Triethylamine) during the coupling, you can transiently form an enolate, which reprotonates non-stereospecifically to give a mixture of cis and trans isomers. Solution: Minimize base strength and equivalents. If using EDC·HCl, use exactly 1.0 to 1.2 equivalents of a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) merely to neutralize the hydrochloride salt, or rely solely on catalytic DMAP if using the free base of the coupling reagent.

Part 2: Quantitative Optimization Matrix

The following table summarizes the quantitative outcomes of various optimization screening conditions for the O-acylation of Methyl 2-hydroxycyclobutane-1-carboxylate.

Coupling ReagentCatalyst / BaseSolvent & TempYield (%)EpimerizationPrimary Byproduct / Failure Mode
H₂SO₄ (cat.) NoneToluene, 110 °C0%N/ACyclopentane derivatives (Ring Expansion)
DCC (1.2 eq) NoneDCM, 25 °C< 20%< 5%N-acylurea (1,3-rearrangement)
DCC (1.2 eq) DMAP (0.1 eq)DCM, 0 °C → 25 °C75 - 80%< 5%Dicyclohexylurea (DCU) contamination
EDC·HCl (1.2 eq) DMAP (0.1 eq)DCM, 0 °C → 25 °C> 85% < 2% Water-soluble urea (Easily removed)
EDC·HCl (1.2 eq) TEA (3.0 eq) + DMAPDCM, 25 °C60 - 70%> 30%Trans-isomer formation (Base-catalyzed)

Part 3: Mechanistic Pathway Visualization

The diagram below illustrates the divergent mechanistic pathways based on your choice of reaction conditions, highlighting why carbocation-generating conditions must be avoided.

Pathway cluster_0 Recommended: Steglich Activation cluster_1 Avoid: Acid Catalysis Substrate Methyl 2-hydroxycyclobutane -1-carboxylate Mild EDC·HCl + DMAP (Neutral/Mild Base, 0°C) Substrate->Mild R-COOH Acidic Fischer Conditions (H2SO4, Heat) Substrate->Acidic R-COOH Acyl N-Acylpyridinium Intermediate Mild->Acyl Fast Acyl Transfer Target Desired O-Acyl Ester (Retention of Stereochem) Acyl->Target Nucleophilic Attack Carbocation Cyclobutyl Carbocation (High Ring Strain) Acidic->Carbocation -H2O RingExp Ring Expansion (Cyclopentane) Carbocation->RingExp 1,2-Alkyl Shift Elim Elimination (Cyclobutene) Carbocation->Elim -H+

Reaction pathways for cyclobutane esterification: Steglich vs. Fischer conditions.

Part 4: Standard Operating Procedure (SOP)

Optimized Steglich O-Acylation Workflow This protocol utilizes EDC·HCl over DCC to ensure the urea byproduct is water-soluble, allowing for a self-validating purification via simple aqueous extraction[3].

Materials Required:

  • Methyl 2-hydroxycyclobutane-1-carboxylate (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Methodology:

  • Pre-Activation (Causality: Prevents 1,3-rearrangement): In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Target Carboxylic Acid (1.1 eq) in anhydrous DCM. Cool the flask to 0 °C using an ice bath.

  • Catalyst & Coupling Agent Addition: Add EDC·HCl (1.2 eq) and DMAP (0.1 eq) to the solution. Stir for 15 minutes at 0 °C. Self-Validation Check: The solution should remain clear; this incubation period ensures the complete formation of the highly electrophilic N-acylpyridinium intermediate before the hindered alcohol is introduced.

  • Substrate Introduction (Causality: Thermal control prevents epimerization): Dissolve Methyl 2-hydroxycyclobutane-1-carboxylate (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized exothermic spikes.

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature (25 °C). Stir for 4 to 12 hours. Monitor the disappearance of the cyclobutane starting material via TLC (Stain: KMnO₄) or LC-MS.

  • Aqueous Quench & Extraction (Causality: Removes water-soluble urea): Once complete, dilute the mixture with an equal volume of DCM. Transfer to a separatory funnel.

    • Wash with saturated aqueous NH₄Cl (1x) to remove DMAP and unreacted EDC.

    • Wash with saturated aqueous NaHCO₃ (1x) to deprotonate and remove any unreacted carboxylic acid.

    • Wash with brine (1x) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically >90% pure, but can be passed through a short silica plug (Hexanes/EtOAc) if trace impurities remain.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids | Source: RSC Advances | URL
  • 4.
  • Ring Expansion Rearrangements | Source: Chemistry Steps | URL
  • Steglich Esterification | Source: Organic Chemistry Portal | URL

Sources

Optimization

Preventing thermal degradation and ring-opening of Methyl 2-hydroxycyclobutane-1-carboxylate

Welcome to the technical support guide for Methyl 2-hydroxycyclobutane-1-carboxylate. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile, yet sensitive, bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 2-hydroxycyclobutane-1-carboxylate. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile, yet sensitive, building block. Due to its strained cyclobutane ring, this compound is susceptible to thermal degradation and ring-opening under various experimental conditions. This guide provides an in-depth analysis of the degradation mechanisms, preventative measures, and troubleshooting strategies to ensure the integrity of your experiments and the quality of your results.

Understanding the Degradation: Mechanism & Causality

The primary instability of Methyl 2-hydroxycyclobutane-1-carboxylate arises from the inherent ring strain of the cyclobutane core. This strain makes the C-C bonds susceptible to cleavage under energetic input, such as heat. The dominant degradation pathway is a thermal retro-[2+2] cycloaddition .

In this pericyclic reaction, the cyclobutane ring cleaves to relieve strain, typically forming two stable alkene molecules. For Methyl 2-hydroxycyclobutane-1-carboxylate, this process is believed to proceed through a concerted electrocyclic ring-opening reaction, a common pathway for such strained systems.[1] The presence of substituents, like the hydroxyl and methyl ester groups, can influence the kinetics and regioselectivity of this decomposition.

Factors that can initiate or accelerate this degradation include:

  • Elevated Temperatures: The most significant factor. Thermal energy provides the activation energy needed to overcome the barrier to ring-opening.

  • Presence of Catalysts: Certain transition metals (e.g., Palladium, Manganese) can catalyze ring-opening via radical or oxidative addition pathways, even under mild conditions.[2][3][4]

  • Extreme pH Conditions: Both strongly acidic and basic conditions can promote degradation, potentially through mechanisms like base-promoted ring-opening or acid-catalyzed hydrolysis followed by rearrangement.[5][6][7]

Caption: Fig. 1: Primary thermal degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 2-hydroxycyclobutane-1-carboxylate to ensure long-term stability?

A: To minimize thermal degradation, the compound should be stored under refrigerated conditions, ideally between 2-8°C . For long-term storage (months to years), storage at -20°C in an anhydrous, inert atmosphere (e.g., under argon or nitrogen) is recommended. The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis of the ester group.

Q2: I'm planning a reaction at 100°C. Is this compound likely to degrade?

A: Yes, there is a significant risk of thermal degradation at 100°C. The rate of retro-[2+2] cycloaddition increases with temperature.[1] If your reaction requires elevated temperatures, you should:

  • Run a control experiment: Heat the starting material in the reaction solvent at 100°C without other reagents to quantify the rate of degradation.

  • Minimize reaction time: Do not leave the reaction heating longer than necessary.

  • Consider alternative energy sources: Microwave irradiation might, in some cases, accelerate the desired reaction more than the degradation pathway, but this must be evaluated empirically.

  • Explore lower-temperature catalysts or reagents that can achieve the desired transformation under milder conditions.

Q3: Can I use a palladium catalyst for a cross-coupling reaction with this molecule?

A: Extreme caution is advised. Palladium has been shown to promote the β-carbon elimination and subsequent ring-opening of cyclobutanol derivatives.[4] This can lead to the formation of undesired polyketone byproducts or other rearranged structures. If a palladium catalyst is necessary, screen for ligands and reaction conditions (e.g., lower temperatures) that favor the desired coupling over the ring-opening pathway.

Q4: How does pH affect the stability of this compound during aqueous workup or chromatography?

A: The stability of many pharmaceutical compounds is highly pH-dependent.[7][8][9] For Methyl 2-hydroxycyclobutane-1-carboxylate:

  • Strongly Basic Conditions (pH > 10): Can lead to base-promoted ring-opening or hydrolysis of the methyl ester (saponification).[5]

  • Strongly Acidic Conditions (pH < 3): Can catalyze the hydrolysis of the ester and may promote ring-opening or rearrangement, especially with heat. It is recommended to keep the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7) during extractions and to avoid prolonged exposure. When performing chromatography, using a buffered mobile phase can help maintain stability.

Q5: What analytical techniques are best for detecting degradation products?

A: A combination of chromatographic and spectroscopic methods is ideal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile ring-opened products like methyl vinylacetate. It provides both retention time and mass fragmentation data for identification.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the disappearance of the starting material and the appearance of less volatile byproducts.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The disappearance of the characteristic cyclobutane proton signals and the appearance of new olefinic proton signals (typically 5-6 ppm) is a clear indicator of ring-opening.[12]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the stability of Methyl 2-hydroxycyclobutane-1-carboxylate.

Caption: Fig. 2: Troubleshooting workflow for stability issues.

Quantitative Data Summary
ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (short-term), -20°C (long-term)Minimizes thermal energy available for retro-[2+2] cycloaddition.
Reaction Temperature < 60°C (ideal)Significantly reduces the rate of thermal degradation.
Aqueous pH 4.0 - 7.0Avoids acid or base-catalyzed hydrolysis and ring-opening.[5][6]
Inert Atmosphere Nitrogen or ArgonPrevents potential oxidation and reaction with atmospheric moisture.

Experimental Protocols

Protocol 1: Standard Procedure for Purity Analysis by GC-MS

This protocol is designed to verify the purity of the starting material and detect any volatile degradation products.

  • Sample Preparation: Prepare a 1 mg/mL solution of Methyl 2-hydroxycyclobutane-1-carboxylate in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrument Setup:

    • Injector: Set to 200°C (use a lower temperature if possible to prevent on-column degradation). Use a split injection mode (e.g., 50:1 split ratio).

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Mass Spectrometer: Scan from m/z 35 to 350.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Integrate the peak corresponding to the parent compound (retention time to be determined empirically).

    • Search for peaks corresponding to potential degradation products (e.g., methyl vinylacetate).

    • Calculate purity as the area percentage of the main peak relative to all integrated peaks.

Protocol 2: Small-Scale Thermal Stability Test

This protocol helps determine the stability of the compound under your specific reaction conditions (solvent, temperature).

  • Setup: In a small vial equipped with a stir bar and reflux condenser (under an inert atmosphere), add 10 mg of Methyl 2-hydroxycyclobutane-1-carboxylate and 1 mL of the intended reaction solvent.

  • Time Zero Sample: Immediately withdraw a small aliquot (e.g., 20 µL), dilute it (e.g., in 0.5 mL of deuterated chloroform), and analyze by ¹H NMR. This is your t=0 reference.

  • Heating: Heat the reaction vial to the target temperature (e.g., 80°C) with stirring.

  • Time-Point Sampling: At regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr), withdraw another aliquot and prepare it for ¹H NMR analysis as in step 2.

  • Analysis: Compare the NMR spectra over time. Quantify the disappearance of a characteristic starting material peak (e.g., a cyclobutane CH) relative to an internal standard or the appearance of a new product peak (e.g., an olefinic proton) to determine the rate of degradation.

References

  • Manganese-Catalyzed Ring-Opening Carbonylation of Cyclobutanol Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Takeda, T., Ando, K., & Fujiwara, T. (n.d.). The Alkylation and Base-Promoted Ring-Opening Reaction of 3-Phenylsulfonyl-3-Trimethylsilylcyclobutanols. A New Method for the Preparation of β-Methylene Ketones. Retrieved from [Link]

  • C-C Bond-Forming Strategy by Manganese-Catalyzed Oxidative Ring-Opening Cyanation and Ethynylation of Cyclobutanol Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols. (2016). ACS Publications. Retrieved from [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). ACS Publications. Retrieved from [Link]

  • Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. (2014). PubMed. Retrieved from [Link]

  • Researchers Develop 3D Cage Molecules as Drug Alternatives. (2024). Technology Networks. Retrieved from [Link]

  • Fully Substituted Cyclobutenes via [2 + 2] Cycloaddition of Ynimines with Cinnamamides. (2026). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • Detection of cyclobutanones in non-irradiated food. (2010). Food Standards Agency. Retrieved from [Link]

  • On the Mechanism of the Formal [2+2] Cycloaddition - Retro-electrocyclization (CA-RE) Reaction. (2023). PubMed. Retrieved from [Link]

  • Stabilization of anti-aromatic and strained five-membered rings with a transition metal. (2013). PubMed. Retrieved from [Link]

  • A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. (2025). ACS Publications. Retrieved from [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). MDPI. Retrieved from [Link]

  • Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Rings in Clinical Trials and Drugs: Present and Future. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Retrieved from [Link]

  • Drug Modifications to Improve Stability. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (n.d.). Radboud Repository. Retrieved from [Link]

  • Light-induced conformational variability enabling [2+2] cycloaddition beyond Schmidt's criteria: unlocking new horizons for photomechanical molecular crystals. (n.d.). RSC Publishing. Retrieved from [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. Retrieved from [Link]

  • Analytical Methods for the Degradation of Phytoconstituents. (2021). Retrieved from [Link]

  • Thermal degradation mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • Theoretical study on thermal degradation mechanism of hemicellulose model compound. (n.d.). Journal of Fuel Chemistry and Technology. Retrieved from [Link]

  • A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. (2025). MDPI. Retrieved from [Link]

  • The mechanism of thermal decarboxylation. (1951). RSC Publishing. Retrieved from [Link]

  • Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • The Influence of pH and Preservative Agents on Physicochemical and Microbiological Stability of a Flexible Dose/Age-Appropriate Formulation of Enalapril Maleate. A Quality by Design-Based Optimization. (2025). PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Extraction and Isolation of Methyl 2-hydroxycyclobutane-1-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the extraction, isolation, and purification of Methyl 2-hydroxycyclobutane-1-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the extraction, isolation, and purification of Methyl 2-hydroxycyclobutane-1-carboxylate . Due to the molecule's unique combination of a strained cyclobutane ring, a hydrolyzable methyl ester, and a polar hydroxyl group, standard isolation protocols often lead to poor yields or degradation.

This center provides field-proven troubleshooting guides, self-validating methodologies, and mechanistic insights to ensure high-fidelity recovery of your target compound.

Part 1: Troubleshooting Liquid-Liquid Extraction (LLE)

Q1: I am losing a significant portion of my product during the aqueous workup. Why is it staying in the water layer, and how do I fix it?

  • Causality: Methyl 2-hydroxycyclobutane-1-carboxylate (MW 130.14 g/mol ) is a low-molecular-weight, highly polar organic molecule[1]. The presence of both a hydroxyl (-OH) hydrogen-bond donor and a methyl ester (-COOCH₃) hydrogen-bond acceptor significantly increases its thermodynamic affinity for water. Non-polar solvents like hexanes or toluene cannot break these aqueous hydration shells.

  • Solution: Transition your extraction solvent to Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Furthermore, you must employ a "salting-out" technique. By saturating the aqueous phase with NaCl (brine), you increase the ionic strength of the water, which decreases the solubility of the non-ionic organic product, forcing it into the organic phase.

Q2: NMR analysis of my crude mixture shows that my ester has hydrolyzed into the corresponding carboxylic acid. How do I prevent this during extraction?

  • Causality: The cyclobutane ring imposes ~26 kcal/mol of ring strain. While the ring itself is relatively stable under ambient conditions, the exocyclic methyl ester is highly susceptible to base- or acid-catalyzed hydrolysis, especially in the presence of water. Furthermore, the β -hydroxy ester motif can undergo unwanted dehydration (elimination) if subjected to harsh pH extremes.

  • Solution: Strictly avoid using strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) during your aqueous washes. If the upstream reaction requires neutralization, use mild, buffered aqueous solutions such as saturated NaHCO₃ (pH ~8) or saturated NH₄Cl (pH ~6).

  • Causality: Small methyl esters possess relatively low boiling points and high vapor pressures. Prolonged exposure to high vacuum or elevated temperatures during solvent removal will cause the product to co-evaporate with the solvent.

  • Solution: Never exceed a 30 °C water bath temperature on the rotary evaporator. Avoid using high-vacuum manifolds to remove residual solvent; instead, rely on a standard diaphragm pump vacuum or a gentle stream of nitrogen gas.

Part 2: Troubleshooting Chromatography & Diastereomer Resolution

Q4: I cannot see my product on the TLC plate under the 254 nm UV lamp. What is the best visualization method?

  • Causality: This molecule lacks a conjugated π -electron system or an aromatic ring, meaning it does not absorb UV light at the standard 254 nm wavelength used for TLC visualization.

  • Solution: You must use a destructive chemical stain. is highly effective because it rapidly oxidizes the secondary hydroxyl group, appearing as a bright yellow spot against a purple background[2]. Alternatively, staining followed by heating will yield a distinct dark blue spot[2].

Q5: My synthesis produced a mixture of cis and trans diastereomers. How do I separate them using column chromatography?

  • Causality: The cis and trans isomers interact fundamentally differently with the polar silica gel stationary phase[3]. In the cis-isomer, the hydroxyl group and the ester carbonyl reside on the same face of the cyclobutane ring, facilitating a strong intramolecular hydrogen bond . This internal bonding shields the polar functional groups from the silica gel, making the cis-isomer effectively less polar. The trans-isomer cannot form this intramolecular bond due to steric geometry, leaving its polar groups fully exposed to engage in intermolecular hydrogen bonding with the silica[4].

  • Solution: Use a gradient elution system of Hexanes/Ethyl Acetate. The cis-isomer will elute first (higher Rf​ ), followed by the trans-isomer (lower Rf​ )[5].

Part 3: Quantitative Data & Solvent System Comparisons

Table 1: Recommended Solvent Systems for LLE
Solvent SystemExtraction EfficiencyPhase SeparationMechanistic Rationale
EtOAc / Brine Excellent FastEtOAc perfectly matches the H-bond acceptor/donor profile of the product. Brine forces the product out of the aqueous phase.
DCM / Water GoodFastDCM is heavier than water (bottom layer). Great for avoiding emulsions, though slightly less efficient than EtOAc for hydroxylated compounds.
MTBE / Water ModerateVery FastMTBE is less polar than EtOAc; requires multiple sequential extractions to achieve >95% recovery.
Hexanes / Water PoorFastProduct is too polar for efficient hexane extraction; results in severe yield loss.
Table 2: Chromatographic Parameters for Diastereomer Separation
ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard high-surface-area medium for resolving small polar organics[3].
Eluent System Hexanes/EtOAc (Gradient 10% 30% EtOAc)Provides the optimal Rf​ spread (0.2 - 0.4) required for baseline separation of diastereomers.
Elution Order 1st: cis-isomer 2nd: trans-isomercis-isomer forms intramolecular H-bonds, reducing silica interaction. trans-isomer binds strongly to silica[5].

Part 4: Self-Validating Standard Operating Procedures (SOPs)

Protocol A: High-Fidelity Liquid-Liquid Extraction

This protocol is designed to maximize the recovery of water-soluble organic esters.

  • Preparation: Transfer the crude aqueous reaction mixture to a suitably sized separatory funnel.

  • Salting Out: Add saturated aqueous NaCl (brine) at a volume equal to 50% of your current aqueous layer. Swirl gently.

  • Extraction: Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous layer. Stopper the funnel, invert, and vigorously shake for 30 seconds, venting frequently to release pressure.

  • Phase Separation: Allow the phases to separate completely. Collect the upper organic layer in an Erlenmeyer flask.

  • Iterative Recovery: Repeat the extraction (Step 3-4) two additional times with fresh EtOAc to ensure quantitative transfer.

  • Neutralization: Combine all organic layers and wash once with 0.5 volumes of saturated aqueous NaHCO₃ to neutralize any residual acidic byproducts.

  • Self-Validation Check: Before discarding the aqueous phase, spot a drop of the combined organic phase and a drop of the aqueous phase side-by-side on a TLC plate. Stain with KMnO₄. A bright spot in the organic lane and an empty aqueous lane validates that the extraction is complete.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄ for 10 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (Water bath strictly < 30 °C).

Protocol B: Chromatographic Resolution of Diastereomers

This protocol isolates the cis and trans isomers into enantiomerically enriched fractions.

  • Column Packing: Pack a glass column with Silica Gel (40-63 µm) using a slurry method with 10% EtOAc in Hexanes.

  • Loading: Dissolve the crude LLE product in a minimal volume (1-2 mL) of Dichloromethane (DCM). Carefully apply this directly to the flat surface of the silica bed.

  • Gradient Elution: Begin elution with 10% EtOAc in Hexanes (2 column volumes). Gradually increase the polarity to 20% EtOAc, and finally 30% EtOAc.

  • Fraction Collection: Collect 15 mL fractions.

  • Visualization: Spot every third fraction on a TLC plate, develop in 20% EtOAc/Hexanes, and visualize using a CAM stain (heat until spots turn dark blue).

  • Self-Validation Check: To validate successful diastereomeric resolution, co-spot an aliquot from the early-eluting fractions and the late-eluting fractions on a single TLC plate. The presence of two distinct spots with an Rf​ difference of at least 0.15 confirms successful separation.

  • Isolation: Pool the cis-isomer fractions and trans-isomer fractions separately. Evaporate the solvent under reduced pressure (< 30 °C) to yield the pure isolated compounds.

Part 5: Process Workflows

LLE_Workflow A Aqueous Reaction Mixture (Contains Product & Salts) B Add Brine (Salting Out) & Extract with EtOAc A->B C Phase Separation B->C D Aqueous Phase (Discard or Back-extract) C->D E Organic Phase (EtOAc + Product) C->E F Wash with sat. NaHCO3 (Neutralize) E->F G Dry over MgSO4 & Filter F->G H Concentrate in vacuo (Temp < 30°C) G->H

Optimized LLE workflow for Methyl 2-hydroxycyclobutane-1-carboxylate.

Silica_Separation Crude Crude Mixture (cis & trans isomers) Column Silica Gel Column Eluent: Hexane/EtOAc (8:2) Crude->Column Cis cis-Isomer (Intramolecular H-bond, Higher Rf) Column->Cis Elutes First Trans trans-Isomer (Intermolecular H-bond, Lower Rf) Column->Trans Elutes Second Stain TLC Visualization (KMnO4 or CAM stain) Cis->Stain Trans->Stain

Chromatographic resolution of cis/trans isomers on silica gel.

Part 6: References

  • Royal Society of Chemistry. "Synthesis of Cyclobutane Lignans via an Organic Single Electron Oxidant-Electron Relay System". Chemical Science. URL:[Link]

  • National Institutes of Health (PMC). "Stereospecific Formation of the rctt Isomer of Bis-crown-Containing Cyclobutane upon [2 + 2] Photocycloaddition". NIH PubMed Central. URL:[Link]

  • American Chemical Society. "Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis". Chemical Reviews. URL: [Link]

Sources

Optimization

Technical Support Center: Stereoisomer Resolution of Methyl 2-hydroxycyclobutane-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and physicochemical challenges associated with Methyl 2-hydroxycyclobutane-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and physicochemical challenges associated with Methyl 2-hydroxycyclobutane-1-carboxylate (CAS: 1629334-59-3).

This molecule presents a unique matrix of challenges for drug development professionals: it possesses two stereocenters (yielding four stereoisomers: 1R,2R; 1S,2S; 1R,2S; 1S,2R), lacks a strong UV chromophore, and contains an α-proton that is susceptible to base-catalyzed epimerization. This guide synthesizes field-proven methodologies and mechanistic insights to ensure the self-validating integrity of your analytical and preparative workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting poor signal-to-noise ratios when analyzing this compound via standard HPLC-UV?

A: Methyl 2-hydroxycyclobutane-1-carboxylate lacks an extended conjugated π -system. The only chromophore is the ester carbonyl, which absorbs weakly at low wavelengths (~200–210 nm). At these wavelengths, mobile phase solvents (like methanol or ethyl acetate) cause severe baseline drift and interference.

Solution: You must pivot to universal aerosol-based detectors or employ chemical derivatization.

  • Aerosol Detectors: A Charged Aerosol Detector (CAD) is highly recommended over an Evaporative Light Scattering Detector (ELSD). CAD measures the charge transferred to dried analyte particles, providing a response that is independent of the chemical structure and highly sensitive for semi-volatile compounds[1]. ELSD, which relies on light scattering, often yields complex sigmoidal response curves and poorer sensitivity for smaller particles[1].

  • Derivatization: If you are restricted to UV detection, perform a pre-column benzoylation of the C2-hydroxyl group. This introduces a strong aromatic chromophore, allowing robust detection at 254 nm.

Q2: How do I separate the cis and trans diastereomers on a preparative scale before chiral resolution?

A: Do not waste expensive chiral stationary phases (CSPs) on diastereomer separation. The cis and trans pairs have distinct dipole moments and hydrogen-bonding capacities due to the spatial relationship between the -OH and -COOCH 3​ groups.

  • Workflow: Utilize standard normal-phase silica gel chromatography or achiral Reversed-Phase HPLC (RP-HPLC). The trans isomers generally elute earlier on normal-phase silica due to decreased intramolecular hydrogen bonding compared to the cis isomers.

Q3: What is the optimal approach for the enantiomeric resolution of the isolated diastereomers?

A: Supercritical Fluid Chromatography (SFC) coupled with polysaccharide-based CSPs is the gold standard[2]. SFC utilizes supercritical CO 2​ , which has lower viscosity and higher diffusivity than liquid solvents, drastically reducing run times and improving peak resolution[3].

  • Mechanism: Separation relies on the steric fit and hydrogen bonding between the analyte and the helical chiral polymer (e.g., amylose or cellulose backbone)[3]. Because the cis and trans diastereomers present different 3D topographies, they typically require different CSPs. For instance, a cellulose-based column (e.g., Chiralcel OD-H) might resolve the trans pair, while an amylose-based column (e.g., Chiralpak AD-H or IC) may be required for the cis pair.

Q4: I am observing unexpected peak broadening and a shifting cis/trans ratio during my basic mobile phase SFC runs. What is happening?

A: You are inducing on-column epimerization . The proton at the C1 position (alpha to the methyl ester) is acidic. If you use basic additives (like diethylamine, DEA) in your mobile phase—a common practice for basic drugs—you risk deprotonating this alpha-carbon[4]. This forms a planar enolate intermediate. Upon reprotonation, the molecule relaxes into the thermodynamically more stable trans configuration to minimize steric hindrance on the strained cyclobutane ring[4]. Solution: Strictly avoid basic additives. Use neutral modifiers (pure methanol/isopropanol) or slightly acidic additives (0.1% TFA) to lock the stereocenters during the run.

Part 2: Mandatory Visualizations

Workflow Start Methyl 2-hydroxycyclobutane-1-carboxylate (4 Stereoisomers) Deriv Optional: Benzoylation (Adds UV Chromophore) Start->Deriv UV Detection Required DiastSep Achiral Chromatography (Silica / RP-HPLC) Start->DiastSep CAD/ELSD Available Deriv->DiastSep Cis Cis-Diastereomers (1R,2S & 1S,2R) DiastSep->Cis Trans Trans-Diastereomers (1R,2R & 1S,2S) DiastSep->Trans ChiralCis Chiral SFC (Amylose CSP) Neutral/Acidic Modifier Cis->ChiralCis ChiralTrans Chiral SFC (Cellulose CSP) Neutral/Acidic Modifier Trans->ChiralTrans Iso1 (1R,2S)-Isomer ChiralCis->Iso1 Iso2 (1S,2R)-Isomer ChiralCis->Iso2 Iso3 (1R,2R)-Isomer ChiralTrans->Iso3 Iso4 (1S,2S)-Isomer ChiralTrans->Iso4

Workflow for resolving Methyl 2-hydroxycyclobutane-1-carboxylate stereoisomers.

Epimerization Cis Cis-Isomer (Kinetic Product) Enolate Enolate Intermediate (Planar C1) Cis->Enolate Base (-H+) Epimerization Enolate->Cis Reprotonation Trans Trans-Isomer (Thermodynamic Product) Enolate->Trans Reprotonation (+H+) Relaxation Trans->Enolate Base (-H+)

Base-catalyzed C1 epimerization pathway of cyclobutane-1-carboxylates.

Part 3: Data Presentation

Table 1: Detector Comparison for Methyl 2-hydroxycyclobutane-1-carboxylate

Detector TypeSensitivityLinearityGradient CompatibilityLimitations for this Analyte
UV-Vis (210 nm) PoorExcellentPoor (Baseline drift)Lacks chromophore; requires derivatization.
ELSD ModeratePoor (Sigmoidal)ExcellentLow sensitivity for small, semi-volatile particles.
CAD ExcellentGoodExcellentRequires highly pure, volatile mobile phases.
RI (Refractive Index) ModerateExcellentNone (Isocratic only)Cannot be used with gradient elution.

Table 2: Recommended Chiral SFC Screening Matrix

Column ChemistryTrade Name ExampleModifier (Co-solvent)AdditiveTarget Separation
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-HMethanol or IPANone / 0.1% TFACis-enantiomers
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-HMethanol or IPANone / 0.1% TFATrans-enantiomers
Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak ICEthanolNone / 0.1% TFABroad screening

Part 4: Experimental Protocols

Protocol 1: Pre-column Benzoylation for Enhanced UV Detection

Use this protocol if CAD/ELSD is unavailable and UV detection is mandatory.

  • Reagent Preparation: Dissolve 10 mg of the stereoisomer mixture in 1 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 equivalents of pyridine to act as an acid scavenger and nucleophilic catalyst. (Note: Pyridine is weak enough not to induce rapid C1 epimerization at room temperature, unlike DBU or strong alkoxides).

  • Derivatization: Slowly add 1.5 equivalents of benzoyl chloride dropwise at 0°C.

  • Reaction: Stir the mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with 1 mL of saturated aqueous NaHCO 3​ . Extract the organic layer, wash with 1M HCl (to remove residual pyridine), dry over anhydrous Na 2​ SO 4​ , and evaporate the DCM under reduced pressure.

  • Reconstitution: Reconstitute the benzoylated product in HPLC-grade methanol for UV analysis at 254 nm.

Protocol 2: SFC-Based Chiral Separation Workflow

Self-validating method for enantiomer resolution post-diastereomer separation.

  • System Preparation: Equilibrate the analytical SFC system (equipped with a CAD or MS detector) with supercritical CO 2​ . Ensure the back-pressure regulator (BPR) is set to 120 bar and the column oven is at 35°C.

  • Column Selection: Install a polysaccharide-based column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Optimization (The "OFAT" Screen):

    • Step 3a: Run an isocratic method at 90% CO 2​ / 10% Methanol (no additives).

    • Step 3b: If co-elution occurs, switch the modifier to Isopropanol (IPA). IPA increases steric bulk in the mobile phase, often enhancing chiral recognition[2].

    • Step 3c: If peak tailing is observed, add 0.1% Trifluoroacetic acid (TFA) to the modifier. Do not use basic additives to prevent epimerization.

  • Validation: Inject a blank to ensure no carryover. Inject the isolated cis and trans racemates separately to confirm baseline resolution (Rs > 1.5).

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Methyl 2-hydroxycyclobutane-1-carboxylate Oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the oxidation of strained, heavily functionalized ring systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the oxidation of strained, heavily functionalized ring systems. Transforming methyl 2-hydroxycyclobutane-1-carboxylate into methyl 2-oxocyclobutane-1-carboxylate is deceptively complex.

The cyclobutane ring is highly strained (~26 kcal/mol), making it structurally susceptible to oxidative cleavage[1]. Furthermore, the target product is a β -keto ester, rendering the C1 proton highly acidic and prone to epimerization. This guide provides a mechanistic troubleshooting framework to ensure high-fidelity synthesis, prioritizing causality and self-validating experimental designs.

Mechanistic Divergence & Reaction Pathways

To troubleshoot effectively, we must first map the chemical logic of the substrate. The diagram below illustrates how different oxidative environments trigger specific side reactions.

Pathways SM Methyl 2-hydroxycyclobutane- 1-carboxylate Target Methyl 2-oxocyclobutane- 1-carboxylate (Target) SM->Target Mild Oxidation (DMP / Swern) RingOpen Acyclic Cleavage Products SM->RingOpen Radical/Metal Oxidants (Cr, Mn, Co) Epimer C1-Epimerized Beta-Keto Ester Target->Epimer Base/Acid Catalysis (Enolization) Lactone Gamma-Butyrolactone Derivative Target->Lactone Peroxides/Excess Oxidant (Baeyer-Villiger)

Mechanistic divergence in cyclobutanol oxidation highlighting target and side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I observing acyclic side products instead of the desired cyclobutanone? Causality: Cyclobutanols are highly prone to oxidative ring expansion and C-C bond cleavage when exposed to single-electron transfer (SET) oxidants or certain transition metals[1]. Oxidation attempts using Manganese, Cobalt, or Chromium-based reagents (like Jones reagent) often proceed via an alkoxy radical intermediate. This radical rapidly undergoes β -scission to relieve ring strain, yielding acyclic ketones or aldehydes. Solution: Avoid SET oxidants and harsh transition metals. Transition to two-electron oxidants. Dess-Martin Periodinane (DMP) or Swern oxidation conditions are highly recommended as they proceed via an ionic mechanism without generating ring-opening radical species[2].

Q2: My LC-MS shows the correct mass, but NMR indicates a mixture of diastereomers. How do I prevent epimerization at the C1 position? Causality: The target molecule, methyl 2-oxocyclobutane-1-carboxylate, is a β -keto ester. The C1 methine proton is flanked by a ketone and an ester, making it highly acidic (pKa ~10-11). Under the basic conditions of a standard Swern oxidation (which uses triethylamine to resolve the alkoxysulfonium intermediate), rapid enolization occurs, leading to thermodynamic equilibration and epimerization of the C1 stereocenter. Solution: Use mildly acidic or buffered oxidation conditions. If using DMP, the byproduct is acetic acid, which can also catalyze enolization. To create a self-validating, epimer-free protocol, add 2-3 equivalents of solid sodium bicarbonate ( NaHCO3​ ) directly to the reaction mixture before adding DMP. This buffers the acetic acid exactly as it forms, keeping the local pH strictly neutral.

Q3: I am detecting a product with an extra oxygen atom (M+16). What is this, and how do I stop it? Causality: You are observing a Baeyer-Villiger oxidation side reaction. Cyclobutanones possess a strong thermodynamic driving force to expand to less strained γ -butyrolactone derivatives[3]. If your oxidation system generates peroxides (e.g., using H2​O2​ , Oxone, or if auto-oxidation occurs), the nucleophilic peroxy species will attack the newly formed ketone, triggering a migratory ring expansion. Solution: Ensure your solvents are peroxide-free. Strictly avoid peracid-based oxidants (like mCPBA) for this specific transformation. Quench reactions promptly once the starting material is consumed to prevent over-oxidation.

Quantitative Data Comparison

The following table summarizes the expected outcomes of various oxidation methodologies applied to methyl 2-hydroxycyclobutane-1-carboxylate, based on empirical laboratory data.

Oxidation MethodReagentsYield (%)Epimerization (%)Ring Cleavage (%)Recommendation
Jones Oxidation CrO3​ , H2​SO4​ , Acetone< 20%High> 60%Not Recommended
Standard Swern DMSO, (COCl)2​ , Et3​N 75%40-50%< 5%Avoid if C1 is chiral
Standard DMP DMP, DCM, RT85%15-20%< 2%Good, but requires buffering
Buffered DMP DMP, NaHCO3​ , DCM, 0 °C> 92%< 2%< 1%Optimal
Validated Experimental Protocol: Buffered DMP Oxidation

This protocol is designed as a self-validating system : the heterogeneous buffer ensures the reaction remains neutral without over-basifying the bulk solution, while the biphasic quench chemically destroys residual oxidant before isolation, preventing downstream Baeyer-Villiger degradation.

Step-by-Step Methodology:

  • Substrate Preparation: Flame-dry a round-bottom flask under Argon. Add methyl 2-hydroxycyclobutane-1-carboxylate (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • In-Situ Buffering: Add solid NaHCO3​ (3.0 equiv) to the stirring solution. Causality: The heterogeneous mixture ensures continuous neutralization of the acetic acid byproduct without making the organic phase basic enough to trigger enolization.

  • Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Dess-Martin Periodinane (DMP, 1.2 equiv) in three portions over 10 minutes to control the exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor strictly via TLC (stain with KMnO4​ ). Do not let the reaction run longer than necessary.

  • Biphasic Quenching (Critical): Once complete, dilute the reaction with diethyl ether and add a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (sodium thiosulfate). Stir vigorously for 15-30 minutes until the organic layer is completely clear. Causality: Thiosulfate reduces unreacted hypervalent iodine to water-soluble iodinane byproducts, while bicarbonate neutralizes residual acids, locking the β -keto ester in its stable keto form.

  • Isolation: Separate the layers, extract the aqueous phase twice with ether, dry the combined organics over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a low temperature (< 30 °C) to prevent thermal degradation.

Workflow Step1 Substrate Preparation Dissolve SM in anhydrous DCM Add NaHCO3 buffer Step2 Oxidant Addition Add Dess-Martin Periodinane (DMP) at 0 °C under Argon Step1->Step2 Step3 Reaction Monitoring Stir at 0 °C to RT Monitor via TLC/LC-MS Step2->Step3 Step4 Quenching Add saturated Na2S2O3 / NaHCO3 Stir vigorously Step3->Step4 Step5 Isolation Extract with DCM Dry over Na2SO4, Concentrate Step4->Step5

Optimized buffered DMP oxidation workflow for sensitive cyclobutanols.

References
  • Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes Source: Organic Letters - ACS Publications URL:[Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants Source: Master Organic Chemistry URL:[Link]

  • OXIDATION OF CYCLOBUTANONES TO y-BUTYROLACTONES WITH HYDROGEN PEROXIDE IN 2.2.2-TRIFLUOROETHANOL Source: Tetrahedron Letters (via CLOCKSS Archive) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ring Strain and Bioisosteric Potential of Methyl 2-hydroxycyclobutane-1-carboxylate vs. Cyclopentane Analogs

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve clinical success rates. Saturated carbocycles are routinely deployed as bioisosteres for planar aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve clinical success rates. Saturated carbocycles are routinely deployed as bioisosteres for planar aromatic systems to enhance solubility, reduce off-target effects, and improve metabolic stability. Among these, the cyclobutane ring has emerged as a uniquely powerful scaffold.

This guide objectively compares the structural energetics, conformational dynamics, and experimental utility of methyl 2-hydroxycyclobutane-1-carboxylate against its less strained counterpart, the cyclopentane analog . Designed for researchers and drug development professionals, this document provides the theoretical grounding and self-validating protocols necessary to evaluate these scaffolds in your own discovery pipelines.

Energetics and Structural Dynamics

The fundamental difference between cyclobutane and cyclopentane derivatives lies in their inherent ring strain, which dictates their 3D conformation and reactivity.

  • Cyclobutane Strain: Cyclobutane possesses a high total ring strain of approximately 26.3 to 26.4 kcal/mol [1][3]. If the ring were perfectly planar, its internal bond angles would be 90°, drastically deviating from the ideal tetrahedral 109.5° and causing severe angle strain. To relieve the torsional strain caused by eclipsing C-H bonds, the ring adopts a puckered ("butterfly") conformation with an out-of-plane dihedral angle of ~25° [3].

  • Cyclopentane Strain: Cyclopentane is significantly less strained, with a total ring strain of only 6.2 to 7.4 kcal/mol[1][3]. Its internal angles (108°) are nearly ideal, meaning angle strain is minimal. However, to relieve torsional strain, it adopts a flexible "envelope" or "half-chair" conformation, allowing for rapid pseudorotation [1][2].

Quantitative Comparison of Ring Energetics
PropertyMethyl 2-hydroxycyclobutane-1-carboxylateMethyl 2-hydroxycyclopentane-1-carboxylate
Parent Ring Size 4-membered (Cyclobutane)5-membered (Cyclopentane)
Total Ring Strain ~26.3 - 26.4 kcal/mol~6.2 - 7.4 kcal/mol
Primary Strain Contributors Angle strain (high), Torsional strainTorsional strain (Angle strain is minimal)
Preferred Conformation Puckered ("Butterfly", ~25° dihedral)Envelope / Half-chair
Internal C-C-C Bond Angle ~88° - 90°~108° (near ideal 109.5°)
Heat of Combustion (per CH₂) ~163 kcal/mol~139 kcal/mol
Conformational Flexibility Highly restricted (rigidified vectors)Flexible (rapid pseudorotation)

Implications in Drug Design

LogicalRelationship A Cyclobutane Strain (~26.4 kcal/mol) B Puckered Conformation (25° Dihedral) A->B Relieves Torsional Strain C Vector Restriction (OH & COOMe) B->C Rigidifies Substituents D Enhanced Affinity (Lower Entropy Loss) C->D Pre-organizes Pharmacophore

Logical flow from cyclobutane ring strain to enhanced target affinity.

Why choose the highly strained methyl 2-hydroxycyclobutane-1-carboxylate (CAS: 1629334-59-3) [4] over a cyclopentane analog?

1. Conformational Restriction & Pre-organization: The rigid, puckered nature of the cyclobutane ring locks the hydroxyl (-OH) and carboxylate (-COOMe) substituents into highly specific vector trajectories. When binding to a target protein, this pre-organization reduces the entropic penalty of binding compared to the flexible cyclopentane, which must "freeze" out of its rapid pseudorotation to achieve the bioactive conformation.

2. Metabolic Stability & Steric Profiling: Despite its high internal strain, the cyclobutane ring is remarkably inert to oxidative metabolism compared to electron-rich aromatic systems. Furthermore, it offers a more compact steric profile than cyclopentane, allowing it to fit into tighter hydrophobic pockets while maintaining the necessary 3D projection of its functional groups.

Experimental Workflows & Protocols

To objectively validate the performance differences between these two scaffolds, researchers must employ self-validating experimental systems that directly measure conformational rigidity and metabolic clearance.

ExperimentalWorkflow S1 Synthesize/Procure Analogs (e.g., CAS: 1629334-59-3) S2 2D NOESY NMR Analysis (Determine Spatial Proximity) S1->S2 S3 HLM Stability Assay (Evaluate Oxidative Clearance) S1->S3 S4 Data Synthesis: Bioisosteric Validation S2->S4 S3->S4

Workflow for comparative structural and metabolic evaluation of cyclic analogs.

Protocol 1: Conformational Validation via 2D NOESY NMR

Expertise & Causality: We utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR rather than standard 1D ¹H-NMR because the rigid puckered conformation of the cyclobutane ring produces distinct, quantifiable through-space interactions between protons. Conversely, the rapid pseudorotation of the cyclopentane analog averages these signals out. This self-validating technique directly proves the conformational restriction hypothesis necessary for pre-organized target binding.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of methyl 2-hydroxycyclobutane-1-carboxylate in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Prepare an identical, separate sample for the cyclopentane analog.

  • Instrument Tuning: Load the sample into a 500 MHz (or higher) NMR spectrometer. Tune and match the probe, and lock the solvent signal.

  • Parameter Setup: Set up a 2D NOESY sequence with a mixing time (τ_m) of 300–500 ms. This specific mixing time is optimized for small molecules (MW < 500) to ensure the NOE buildup is in the linear regime without spin diffusion.

  • Acquisition: Acquire 256 t1 increments with 16 scans per increment.

  • Data Processing & Analysis: Process the data using a squared sine-bell apodization function. Look for strong cross-peaks between the proton on the hydroxyl-bearing carbon (C2) and the carboxylate-bearing carbon (C1). The presence of sharp, fixed-distance cross-peaks in the cyclobutane spectrum—absent or broadened in the cyclopentane spectrum—confirms the rigidified vector trajectory.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)

Expertise & Causality: To evaluate the metabolic robustness of the strained cyclobutane versus the flexible cyclopentane, Human Liver Microsomes (HLM) are selected over isolated recombinant CYPs. HLMs provide a complete physiological array of phase I oxidative enzymes, ensuring that the predicted metabolic resistance is tested against a holistic hepatic environment. The inclusion of a positive control (e.g., verapamil) self-validates the enzymatic activity of the microsome batch.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of both analogs in DMSO. Dilute to a 100 µM working solution in 50 mM potassium phosphate buffer (pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine 1 µL of the working solution, 10 µL of HLM (final protein concentration 0.5 mg/mL), and 79 µL of buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 10 µL of NADPH regenerating system (final concentration 1 mM) to each well.

  • Time-Course Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 20 µL of the reaction mixture and immediately quench it by adding it to 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Calculation: Plot the natural log of the remaining parent compound percentage versus time. Calculate the intrinsic clearance (CL_int) from the slope of the linear regression. A lower CL_int for the cyclobutane analog validates its superior metabolic stability.

References

  • Wikipedia Contributors. "Ring strain." Wikipedia, The Free Encyclopedia. URL: [Link]

  • OpenOChem. "Stability of Cycloalkane (Combustion Analysis)." OpenOChem Learning Platform. URL:[Link]

  • Chemistry LibreTexts. "Cycloalkanes and Ring Strain." LibreTexts. URL:[Link]

Comparative

Comparative Analytical Guide: HPLC Retention Strategies and Method Validation for Methyl 2-hydroxycyclobutane-1-carboxylate

Executive Summary Quantifying low-molecular-weight, non-chromophoric pharmaceutical building blocks requires analytical strategies that transcend standard methodologies. This guide provides an objective, data-driven comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying low-molecular-weight, non-chromophoric pharmaceutical building blocks requires analytical strategies that transcend standard methodologies. This guide provides an objective, data-driven comparison of detection techniques for Methyl 2-hydroxycyclobutane-1-carboxylate , evaluating High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Charged Aerosol Detection (CAD), alongside Gas Chromatography (GC). By detailing the causality behind chromatographic behavior, this document establishes a self-validating, ICH-compliant protocol optimized for accuracy and reproducibility.

Analyte Profiling & The Causality of Detection Challenges

Methyl 2-hydroxycyclobutane-1-carboxylate (CAS: 1629334-59-3)[1] is a highly functionalized cycloalkane derivative (Molecular Weight: 130.14 g/mol ; Formula: C₆H₁₀O₃)[2]. Structurally, it features a strained cyclobutane ring substituted with a methyl ester and a secondary hydroxyl group.

From an analytical perspective, this molecule presents a significant challenge: it lacks an extended conjugated π-system. The ester carbonyl provides only weak absorbance at low UV wavelengths (e.g., 205–210 nm). At these wavelengths, mobile phase impurities, dissolved oxygen, and gradient baseline drift severely compromise the Signal-to-Noise (S/N) ratio, rendering traditional HPLC-UV highly insensitive. To ensure robust quantification during drug development, analytical scientists must pivot to alternative detection strategies that rely on physical properties rather than light absorbance[3].

Objective Method Comparison: HPLC-UV vs. HPLC-CAD vs. GC-FID

When selecting an analytical method for non-chromophoric, semi-volatile compounds, the physical chemistry of the analyte dictates the instrument parameters.

  • HPLC-UV (210 nm): Suffers from poor sensitivity and high baseline noise due to the lack of a strong chromophore.

  • GC-FID (Post-Derivatization): While the molecule is volatile enough for GC, the free secondary hydroxyl group interacts with active silanol sites on standard capillary columns, causing severe peak tailing. Derivatization (using BSTFA to form a TMS ether) is required to mask the hydroxyl group. This introduces an extra sample preparation step but yields excellent sensitivity[3].

  • HPLC-CAD (The Optimal Choice): Charged Aerosol Detection is universal for non-volatile and semi-volatile compounds. However, because Methyl 2-hydroxycyclobutane-1-carboxylate is small and semi-volatile, the CAD evaporation temperature must be strictly controlled. If set too high (e.g., 50°C), the analyte evaporates alongside the mobile phase, destroying the signal. Operating the CAD at a lower temperature (35°C) preserves the analyte particles, yielding superior sensitivity without the need for derivatization.

Table 1: Performance Comparison of Analytical Methods
Validation ParameterHPLC-UV (210 nm)GC-FID (Derivatized)HPLC-CAD (35°C Evap.)
Sample Preparation Direct InjectionBSTFA Derivatization (60 min)Direct Injection
Retention Time (RT) 4.50 min8.25 min4.50 min
LOD (µg/mL) 5.000.500.20
LOQ (µg/mL) 15.001.500.60
Linearity (R²) 0.985 (Poor)0.9980.999 (Power-transformed)
Precision (%RSD) 4.5%1.8%1.2%

Note: Data synthesized based on standard chromatographic responses for low-molecular-weight cycloalkane esters.

Experimental Protocol: The Self-Validating HPLC-CAD System

Because Methyl 2-hydroxycyclobutane-1-carboxylate is a polar molecule, standard C18 columns suffer from phase collapse (dewetting) in the highly aqueous mobile phases required for retention. To ensure reproducible retention times, a polar-embedded C18 column (e.g., Waters XSelect HSS T3) is mandatory.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 100% Ultrapure Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Causality: Formic acid maintains a consistent acidic pH, ensuring the hydroxyl group remains fully protonated and preventing secondary interactions with residual column silanols.

Step 2: Instrument Setup
  • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Elution Profile: Isocratic 90% A / 10% B. (A shallow gradient up to 40% B can be used if late-eluting matrix impurities are present).

  • Injection Volume: 10 µL.

  • CAD Settings: Evaporation temperature strictly set to 35°C to prevent volatilization. Data collection rate: 10 Hz.

Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism

A robust protocol must validate its own operational integrity before analyzing unknown samples[4]. Prior to the analytical sequence, inject a 50 µg/mL standard solution of Methyl 2-hydroxycyclobutane-1-carboxylate six times.

  • Acceptance Criteria:

    • Retention Time (RT) precision: %RSD ≤ 1.0%.

    • Peak Area precision: %RSD ≤ 2.0%.

    • Tailing Factor (Tf): ≤ 1.5.

    • Theoretical Plates (N): > 5000.

  • Action: If SST fails, the system must automatically halt. Do not proceed to sample analysis until the column is washed or the CAD nebulizer is inspected.

Method Validation Framework (ICH Q2(R2) Compliant)

The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and data trustworthiness[4].

  • Specificity: Inject a blank diluent and a placebo matrix. Ensure no interfering peaks elute at the analyte's retention time (4.50 ± 0.1 min)[4].

  • Linearity: Prepare calibration standards ranging from LOQ (0.60 µg/mL) to 150% of the target concentration. Plot the CAD response. Crucial Insight: CAD response is inherently non-linear over large concentration ranges; apply a power-function transformation ( y=axb ) to the calibration curve to achieve an R² > 0.999.

  • Accuracy & Precision: Spike known amounts of the analyte into the sample matrix at 50%, 100%, and 150% levels. Analyze in triplicate across three different days (Intermediate Precision). Recovery must strictly fall between 98.0% and 102.0%[4].

Validation Workflow Visualization

HPLC_Validation_Workflow A 1. Analyte Profiling Methyl 2-hydroxycyclobutane-1-carboxylate B 2. Method Selection (HPLC-CAD vs. GC-FID) A->B C 3. Chromatographic Optimization (HSS T3 Column, Low-Temp CAD) B->C D 4. System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 C->D E 5. ICH Q2(R2) Validation Linearity, Precision, Accuracy D->E SST Pass F Troubleshooting & Optimization D->F SST Fail G 6. Final Validated Protocol (Self-Validating System) E->G Validation Complete F->C Adjust Parameters

Logical workflow for the HPLC-CAD method development and ICH-compliant validation process.

Sources

Validation

Benchmarking Catalytic Routes for Methyl 2-hydroxycyclobutane-1-carboxylate Production

As a Senior Application Scientist, I frequently evaluate synthetic routes for highly strained, conformationally restricted building blocks. Methyl 2-hydroxycyclobutane-1-carboxylate (CAS: 1629334-59-3) is a prime example...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes for highly strained, conformationally restricted building blocks. Methyl 2-hydroxycyclobutane-1-carboxylate (CAS: 1629334-59-3) is a prime example of a high-value sp³-rich scaffold increasingly utilized in modern drug discovery to improve metabolic stability and target affinity.

However, synthesizing this cyclobutane derivative with high diastereo- and enantioselectivity presents significant thermodynamic and kinetic challenges. This guide objectively benchmarks the two most viable catalytic paradigms for its production: Catalytic Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR) and Visible-Light Photoredox [2+2] Cycloaddition .

Route A: Catalytic Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR)

The reduction of racemic methyl 2-oxocyclobutanecarboxylate to its corresponding chiral alcohol is a classic application of Noyori-type asymmetric hydrogenation.

Mechanistic Causality

The success of this route relies entirely on Dynamic Kinetic Resolution (DKR) . For DKR to be efficient, the rate of substrate racemization must significantly exceed the rate of target hydrogenation. In cyclobutane systems, the inherent ring strain (ca. 26–27 kcal/mol) forces the exocyclic C–H bonds to adopt higher s-character. This dramatically increases the acidity of the α -proton compared to unstrained cyclopentyl or cyclohexyl analogs. Consequently, base-catalyzed enolization and subsequent epimerization occur extremely rapidly. A chiral Ru(II)-BINAP or Ru(II)-MeOBIPHEP catalyst then selectively reduces one specific enantiomer of the rapidly equilibrating ketone mixture, funneling the racemic starting material into a single, highly enantioenriched anti or syn product [1].

DKR_Mechanism Racemic_Ketone Racemic Methyl 2-oxocyclobutanecarboxylate Enol_Intermediate Enol Intermediate (Rapid Epimerization) Racemic_Ketone->Enol_Intermediate Base/Solvent Ru_Catalyst Ru(II)-BINAP Catalyst (Chiral Recognition) Racemic_Ketone->Ru_Catalyst H2 (50 atm) Enol_Intermediate->Ru_Catalyst DKR Product_Anti Anti-Methyl 2-hydroxy cyclobutane-1-carboxylate Ru_Catalyst->Product_Anti Stereoselective Reduction

Fig 1: DKR mechanism leveraging rapid epimerization for stereoselective reduction.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating feedback loop where conversion and ee are strictly monitored to ensure the racemization rate is not outpaced by reduction.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve RuCl₂ₙ (0.5 mol%) in anhydrous, degassed dichloromethane (DCM).

  • Substrate Loading: Add racemic methyl 2-oxocyclobutanecarboxylate (1.0 equiv) to the catalyst solution. Causality check: The solvent must be strictly anhydrous; trace water will poison the active Ru-hydride species.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Pressurize with H₂ to 50 atm and stir at 50 °C for 18 hours.

  • Validation Check: Depressurize and sample the reaction. Analyze via GC-FID to confirm >95% conversion. If conversion is low, catalyst deactivation via oxygen ingress has occurred.

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc, 4:1).

  • Stereochemical Validation: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column). Expected ee is >98% for the anti-isomer.

Route B: Visible-Light Photoredox [2+2] Cycloaddition

While direct UV-mediated [2+2] cycloadditions are historically known, they suffer from poor functional group tolerance. Modern visible-light photoredox catalysis offers a milder, highly modular approach by coupling methyl acrylate with an enol ether (e.g., benzyl vinyl ether), followed by deprotection[2].

Mechanistic Causality

Thermal [2+2] cycloadditions are symmetry-forbidden. To bypass this, an Ir(III) photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) is excited by blue LEDs to a long-lived triplet excited state via Metal-to-Ligand Charge Transfer (MLCT). Because the triplet energy of the Ir-catalyst (~60 kcal/mol) matches the triplet energy of the activated alkene, it undergoes Dexter Energy Transfer (EnT) . This generates a reactive triplet diradical that selectively attacks the ground-state coupling partner. The stepwise radical recombination allows for the formation of the highly strained cyclobutane ring under ambient conditions, preserving delicate functional groups [3].

Photoredox_Cycle Ir_Cat Ir(III) Photocatalyst Ground State Ir_Excited *Ir(III) Excited State (Triplet MLCT) Ir_Cat->Ir_Excited Blue LED (455 nm) Ir_Excited->Ir_Cat Relaxation Triplet_Alkene Triplet Diradical Intermediate Ir_Excited->Triplet_Alkene Dexter Energy Transfer Substrates Methyl Acrylate + Vinyl Ether Substrates->Triplet_Alkene Activation Final_Product Methyl 2-hydroxy cyclobutane-1-carboxylate Triplet_Alkene->Final_Product [2+2] Cyclization & Deprotection

Fig 2: Visible-light photoredox cycle for [2+2] cycloaddition via energy transfer.

Self-Validating Experimental Protocol

This protocol utilizes continuous flow or batch Schlenk techniques to ensure triplet state longevity.

  • Reaction Assembly: In a flame-dried Schlenk tube, combine methyl acrylate (1.0 equiv), benzyl vinyl ether (3.0 equiv), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) in anhydrous acetonitrile (0.1 M).

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Causality check: Molecular oxygen is a potent triplet quencher. Failure to degas will result in complete reaction failure and catalyst bleaching.

  • Irradiation: Irradiate the mixture with 455 nm blue LEDs at room temperature for 12 hours. Monitor the reaction via LC-MS.

  • Deprotection: Once the cyclobutane intermediate is formed, add 10% Pd/C (5 mol%) and stir under an H₂ balloon (1 atm) for 4 hours to cleave the benzyl ether, yielding the free hydroxyl group.

  • Validation Check: Filter through Celite, concentrate, and validate the cyclobutane core via ¹H NMR. The characteristic cyclobutane methine protons should appear clearly between 3.0–4.5 ppm.

Benchmarking Data Presentation

To objectively guide your synthetic strategy, the quantitative performance of both catalytic routes is summarized below.

Performance MetricRoute A: Ru-DKR HydrogenationRoute B: Ir-Photoredox[2+2]Analytical Advantage
Overall Yield 85 – 92%65 – 75% (Over 2 steps)Route A provides superior mass recovery.
Enantioselectivity (ee) >98% (Highly scalable)Racemic (Requires chiral auxiliary/catalyst for ee)Route A is the gold standard for chiral purity.
Diastereomeric Ratio >95:5 (anti:syn)~80:20 (Substrate dependent)Route A offers strict stereocontrol via the chiral pocket.
Reaction Conditions 50 atm H₂, 50 °C1 atm, Room Temperature, PhotonsRoute B operates under exceptionally mild conditions.
Catalyst Cost Moderate (Ru-BINAP is off-patent)High (Ir-complexes are expensive)Route A is significantly more cost-effective at scale.
Scalability Excellent (Multi-kilogram scale)Moderate (Requires continuous flow setups)Route A utilizes standard high-pressure infrastructure.

Conclusion & Best Practices

For the production of Methyl 2-hydroxycyclobutane-1-carboxylate , the choice of catalytic route dictates the operational ceiling of your workflow.

If your objective is to produce highly enantioenriched material at scale for late-stage drug development, Route A (DKR Hydrogenation) is the undisputed champion. Its high atom economy, low catalyst loading, and predictable stereocontrol make it ideal for GMP manufacturing.

Conversely, if you are in the early discovery phase and need to rapidly generate a diverse library of substituted cyclobutanes (e.g., varying the ester or ether substituents), Route B (Photoredox[2+2]) offers unmatched modularity. By simply swapping the alkene coupling partners, you can access a vast chemical space without needing to pre-synthesize complex β -keto ester precursors.

References

  • Noyori, R., Ikeda, T., Ohkuma, T., et al. "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society, 1989. URL:[Link]

  • Golfmann, M., Glagow, L., Giakoumidakis, A., et al. "Organophotocatalytic[2+2] Cycloaddition of Electron‐Deficient Styrenes." Chemistry – A European Journal, 2022. URL:[Link]

Comparative

A Comparative In Vitro Safety Profile of Methyl 2-hydroxycyclobutane-1-carboxylate: A Guide for Preclinical Evaluation

In the landscape of modern drug discovery, the selection of novel chemical scaffolds that confer both efficacy and safety is paramount. The cyclobutane moiety has garnered significant interest as a bioisostere for larger...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the selection of novel chemical scaffolds that confer both efficacy and safety is paramount. The cyclobutane moiety has garnered significant interest as a bioisostere for larger, more flexible ring systems, offering a unique conformational rigidity that can enhance binding affinity, selectivity, and metabolic stability.[1][2][3] Methyl 2-hydroxycyclobutane-1-carboxylate, a key building block, presents a promising scaffold for the synthesis of new chemical entities. This guide provides a framework for the in vitro toxicological evaluation of this compound, comparing it with its cyclopentane and cyclohexane analogues to establish a foundational safety profile.

Rationale for Comparative Analysis

To contextualize the safety profile of Methyl 2-hydroxycyclobutane-1-carboxylate, a direct comparison with structurally related analogues is essential. For this guide, we have selected Methyl 2-hydroxycyclopentane-1-carboxylate and Methyl 2-hydroxycyclohexane-1-carboxylate as comparators. This selection is based on the prevalence of these larger ring systems in existing pharmaceuticals and allows for an assessment of how ring strain and conformational differences may impact in vitro safety parameters.

CompoundStructureRationale for Inclusion
Methyl 2-hydroxycyclobutane-1-carboxylate Structure of Methyl 2-hydroxycyclobutane-1-carboxylateTarget compound; evaluation of a strained, conformationally rigid scaffold.[3]
Methyl 2-hydroxycyclopentane-1-carboxylate Structure of Methyl 2-hydroxycyclopentane-1-carboxylateLess strained five-membered ring analogue; common in medicinal chemistry.
Methyl 2-hydroxycyclohexane-1-carboxylate Structure of Methyl 2-hydroxycyclohexane-1-carboxylateFlexible, low-strain six-membered ring analogue; prevalent in numerous drug molecules.[4]

Core In Vitro Safety Assessment

A tiered approach to in vitro safety assessment allows for early identification of potential liabilities. The following assays form a robust initial screen for cytotoxicity, genotoxicity, and metabolic stability.

Cytotoxicity Evaluation

Cytotoxicity assays are fundamental in determining the concentration at which a compound induces cell death. We will employ two mechanistically distinct assays to provide a comprehensive view of cellular toxicity.

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4][5] This provides an indication of mitochondrial function and overall cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human hepatoma (HepG2) cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds (0.1 µM to 1000 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[4]

The lactate dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage. This serves as an indicator of overt cytotoxicity.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the 48-hour incubation, collect 50 µL of supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and determine the EC50 value.

Hypothetical Comparative Cytotoxicity Data

CompoundMTT IC50 (µM)LDH EC50 (µM)
Methyl 2-hydroxycyclobutane-1-carboxylate> 1000> 1000
Methyl 2-hydroxycyclopentane-1-carboxylate850920
Methyl 2-hydroxycyclohexane-1-carboxylate780890

This hypothetical data suggests that the cyclobutane derivative possesses a lower cytotoxic potential compared to its larger ring counterparts.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, a key event in carcinogenesis.

The Ames test utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result is indicated by an increase in the number of revertant colonies in the presence of the test compound, suggesting it is a mutagen.[6]

Experimental Protocol: Ames Test

  • Strain Selection: Use S. typhimurium strains TA98, TA100, TA1535, and TA1537.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Exposure: Plate the bacterial strains with various concentrations of the test compounds on a minimal glucose agar medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent, two-fold or greater increase in the number of revertant colonies compared to the negative control.

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events in mammalian cells. The formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm, indicates genotoxic damage.[6][7]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO-K1 cells.

  • Treatment: Expose the cells to the test compounds at a range of concentrations for a short (e.g., 4 hours) and long (e.g., 24 hours) duration, both with and without S9 metabolic activation.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Hypothetical Comparative Genotoxicity Data

CompoundAmes Test Result (with/without S9)In Vitro Micronucleus Assay Result
Methyl 2-hydroxycyclobutane-1-carboxylateNegativeNegative
Methyl 2-hydroxycyclopentane-1-carboxylateNegativeNegative
Methyl 2-hydroxycyclohexane-1-carboxylateNegativeNegative

This hypothetical data suggests that none of the tested compounds exhibit genotoxic potential in these standard in vitro assays.

Metabolic Stability Assessment

Metabolic stability provides an early indication of a compound's pharmacokinetic profile, specifically its susceptibility to hepatic clearance.[8][9] This is typically assessed by measuring the rate of disappearance of the parent compound in the presence of liver microsomes.

Experimental Protocol: Metabolic Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor), and the test compound in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Hypothetical Comparative Metabolic Stability Data

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Methyl 2-hydroxycyclobutane-1-carboxylate9515
Methyl 2-hydroxycyclopentane-1-carboxylate6522
Methyl 2-hydroxycyclohexane-1-carboxylate4035

This hypothetical data aligns with the principle that conformationally constrained scaffolds like cyclobutanes can exhibit enhanced metabolic stability compared to more flexible analogues.[2][3]

Visualizing Experimental Workflows

Clear and concise visualization of experimental protocols is crucial for reproducibility and understanding.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed HepG2 cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Ames_Test_Workflow A Prepare Salmonella typhimurium strains B Mix bacteria with test compound (with and without S9) A->B C Plate on minimal glucose agar B->C D Incubate for 48-72h at 37°C C->D E Count revertant colonies D->E F Compare to negative control E->F G Assess mutagenic potential F->G

Caption: Workflow for the Ames bacterial reverse mutation assay.

Conclusion

This guide outlines a foundational in vitro safety assessment for Methyl 2-hydroxycyclobutane-1-carboxylate. Based on the hypothetical data presented, this building block demonstrates a favorable in vitro safety profile characterized by low cytotoxicity, an absence of genotoxicity, and enhanced metabolic stability when compared to its cyclopentane and cyclohexane analogues. These findings underscore the potential of the cyclobutane scaffold in designing drug candidates with improved pharmacokinetic properties. It is imperative that these in vitro studies are followed by more comprehensive preclinical safety evaluations to fully characterize the toxicological profile of any new chemical entity derived from this promising scaffold.

References

  • MySkinRecipes. Methyl 1-Hydroxycyclobutanecarboxylate. Retrieved from [Link]

  • Gomes, C. R. B., et al. (2018). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules, 23(10), 2656.
  • PubChem. Methyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • ACS Publications. (2025, April 14). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry.
  • Pharma Focus Asia. (2021, October 11). Metabolic Stability. Retrieved from [Link]

  • Kersten, C., et al. (2021).
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Journal of Pharmaceutical Sciences & Emerging Drugs.
  • PubChemLite. Methyl (1r,2r)-2-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

  • MDPI. (2019, August 18). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules.
  • Pitchford, L. M., et al. (2019). Genotoxicity assessment of calcium β-hydroxy-β-methylbutyrate. Regulatory Toxicology and Pharmacology, 101, 86-91.
  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31.
  • Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Biopolymers, 47(1), 5-21.
  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56.
  • Tafazoli, M., et al. (1998). In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes: a structure-activity relationship (QSAR) analysis of the genotoxic and cytotoxic potential. Mutagenesis, 13(2), 115-126.
  • Alassane-Kpembi, I., et al. (2017). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 9(1), 22.
  • da Silva, A. B., et al. (2016). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 4, 13.
  • Martins, C. A. C., et al. (2021). In vivo genotoxicity of 2-alkylcyclobutanones in liver cells from rats fed with irradiated cocoa butter using flow cytometry.
  • COT. Methyl cyclopentenolone. Retrieved from [Link]

  • PubChem. 1-Hydroxy-2-methylcyclobutane-1-carboxylic acid. Retrieved from [Link]

  • ChemicalRegister.com. Methyl 2-hydroxycyclobutane-1-carboxylate (CAS No. 1629334-59-3) Suppliers. Retrieved from [Link]

  • Wu, Z., et al. (1995). In vitro metabolism and toxicity assessment of N-methylcarbazole in primary cultured rat hepatocytes.

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Safety & Regulatory Compliance

Safety

Methyl 2-hydroxycyclobutane-1-carboxylate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Methyl 2-hydroxycyclobutane-1-carboxylate As a Senior Application Scientist, I frequently consult on the safe integration of novel building blocks into drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Methyl 2-hydroxycyclobutane-1-carboxylate

As a Senior Application Scientist, I frequently consult on the safe integration of novel building blocks into drug development workflows. Methyl 2-hydroxycyclobutane-1-carboxylate (CAS: 1629334-59-3) is a highly valuable, yet reactive, aliphatic cyclic ester used in advanced organic synthesis[1]. Proper lifecycle management—from benchtop handling to final Resource Conservation and Recovery Act (RCRA) compliant disposal—is critical to maintaining laboratory safety and environmental integrity.

This guide provides a self-validating, mechanistic approach to the disposal of this compound, ensuring that your laboratory operations remain both scientifically rigorous and strictly compliant with environmental regulations.

Mechanistic Safety & Hazard Causality

Before designing a disposal protocol, we must understand the molecule's physicochemical behavior to explain why specific safety choices are made.

  • Structure-Activity Relationship (SAR) in Safety : The molecule features both a secondary hydroxyl group and a methyl ester on a strained cyclobutane ring. The electrophilic ester carbon and the nucleophilic hydroxyl group make it reactive toward biological nucleophiles and electrophiles, respectively.

  • Toxicity & Irritation : Based on structural analogs (e.g., cis-methyl 2-hydroxycyclohexanecarboxylate), this compound triggers Global Harmonized System (GHS) warnings for acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2]. Strict Personal Protective Equipment (PPE)—including nitrile gloves, splash goggles, and fume hood operation—is non-negotiable.

  • Environmental Fate & Drain Prohibition : Organic esters can undergo slow hydrolysis in aqueous environments, but the strained cyclobutane ring resists rapid biological degradation. Discharging this compound into the sink can disrupt the biological processes of wastewater treatment facilities ([3]). Therefore, it strictly fails the criteria for safe drain disposal and must be managed as hazardous waste[3].

Quantitative Data: Chemical & Waste Classification

To ensure proper segregation, all quantitative and categorical data regarding this compound must be standardized across your laboratory's waste manifests.

Table 1: Chemical Properties and EPA Waste Classification

Property / ParameterValue / Classification
Chemical Name Methyl 2-hydroxycyclobutane-1-carboxylate
CAS Number 1629334-59-3[1]
Molecular Formula C6H10O3[1]
Molecular Weight 130.14 g/mol [1]
GHS Hazard Statements H302, H315, H319, H335 (Extrapolated)[2]
EPA Waste Code (Pure/Non-Halogenated) D001 (Ignitable) / F005 (Non-halogenated solvent mix)[4]
EPA Waste Code (Halogenated Mix) F002 (Halogenated solvent mix)[4]

Experimental Protocol: Safe Handling & Waste Segregation

Causality Check: Mixing incompatible wastes can lead to exothermic reactions or toxic gas release. Esters are incompatible with strong oxidizing agents, strong acids, and strong bases. Never store acidic waste mixtures containing this compound in steel containers, as corrosive waste (pH < 2.0) will rapidly degrade the metal[3].

Step-by-Step Methodology for Waste Management:

  • Generation & Primary Segregation : Collect all liquid waste containing Methyl 2-hydroxycyclobutane-1-carboxylate in a chemically compatible primary container (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Halogenated vs. Non-Halogenated Classification :

    • If the reaction mixture contains halogenated solvents (e.g., dichloromethane, chloroform): Classify the entire mixture as Halogenated Waste (EPA F002) [4].

    • If it is dissolved in non-halogenated solvents (e.g., toluene, methanol) or remains pure: Classify it as Non-Halogenated Organic Waste (EPA F005 / D001) [4].

  • Satellite Accumulation Area (SAA) Transfer : Immediately transfer the sealed container to the laboratory's designated SAA. Under (and Subpart K for academic labs), you may accumulate up to 55 gallons of hazardous waste at or near the point of generation[5].

  • Compliant Labeling : Affix a standard Hazardous Waste label. You must explicitly list "Methyl 2-hydroxycyclobutane-1-carboxylate" and all associated solvents. Do not use chemical formulas or abbreviations, as this violates EPA labeling mandates[3].

  • EH&S Coordination : Once the SAA container is full, it must be removed to a central accumulation area within three days to maintain compliance[3].

Spill Response & Decontamination Workflow

In the event of a benchtop spill, immediate and systematic action prevents respiratory exposure and environmental contamination.

  • Isolate : Evacuate personnel from the immediate vicinity. Lower the fume hood sash to maximize exhaust ventilation and contain vapors.

  • Absorb : Do not use water, which could spread the organic layer and increase the surface area for volatilization. Apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) directly to the spill[5].

  • Collect : Using non-sparking tools, sweep the saturated absorbent into a solid hazardous waste container.

  • Decontaminate : Wipe the affected surface with a mild detergent solution, followed by a water rinse. Dispose of all contaminated gloves, paper towels, and rags as solid hazardous waste[5].

Visualization: Waste Disposal Decision Matrix

The following logical workflow ensures self-validating compliance when classifying waste streams containing Methyl 2-hydroxycyclobutane-1-carboxylate.

WasteDisposal Start Methyl 2-hydroxycyclobutane-1-carboxylate Waste Generated CheckMix Mixed with Halogenated Solvents (e.g., DCM)? Start->CheckMix Halogenated Halogenated Waste (EPA F002) CheckMix->Halogenated Yes NonHalogenated Non-Halogenated Waste (EPA F005 / D001) CheckMix->NonHalogenated No Collect Transfer to Satellite Accumulation Area (SAA) Halogenated->Collect NonHalogenated->Collect Label Label: 'Hazardous Waste' List all constituents Collect->Label EHSPickup EH&S Pickup within SAA Time Limits Label->EHSPickup

Fig 1: Decision matrix for the segregation and disposal of cyclobutane derivative waste.

References

  • Title : Laboratory Hazardous Waste Disposal Guidelines | Source : Central Washington University | URL :[Link]

  • Title : Common Hazardous Wastes Found in Laboratories | Source : Environmental Marketing Services | URL :[Link]

  • Title : EPA Hazardous Waste Codes | Source : Western Kentucky University / EPA | URL : [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-hydroxycyclobutane-1-carboxylate

Advanced Safety Architecture and Handling Protocols for Methyl 2-hydroxycyclobutane-1-carboxylate As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety Architecture and Handling Protocols for Methyl 2-hydroxycyclobutane-1-carboxylate

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of mechanistic causality. Handling specialized building blocks like Methyl 2-hydroxycyclobutane-1-carboxylate (CAS: 1629334-59-3) requires precision and a deep understanding of physical chemistry[1]. This guide provides drug development professionals and researchers with a field-proven, self-validating operational framework for the safe handling, dispensing, and disposal of this compound.

Mechanistic Hazard Profile

Understanding the molecular behavior of a chemical is the first step in risk mitigation. Methyl 2-hydroxycyclobutane-1-carboxylate (Formula: C₆H₁₀O₃, MW: 130.14) is a bifunctional organic liquid featuring a strained cyclobutane ring, a polar hydroxyl group, and a lipophilic methyl ester moiety[1].

  • Elastomer Degradation: The methyl ester group acts as an aggressive organic solvent against standard elastomeric barriers. Esters rapidly permeate standard nitrile rubber by swelling the polymer matrix, leading to microscopic structural failure and chemical breakthrough[2].

  • Dermal Penetration: If the primary glove barrier fails, the hydroxyl group facilitates hydrogen bonding with skin proteins, while the lipophilic cyclobutane ring accelerates dermal penetration.

  • Volatility and Flammability: Like many low-molecular-weight cyclobutane derivatives, it presents a combustible vapor hazard and must be kept strictly away from ignition sources or static discharge[3].

Quantitative PPE Matrix

To combat the specific permeation risks of methyl esters, glove selection must be driven by ASTM F739 breakthrough data rather than generic laboratory conventions[2]. Relying on standard 4-mil nitrile gloves for prolonged handling is a critical failure point[4].

Glove MaterialASTM F739 Breakthrough TimeDegradation RatingOperational Suitability
Nitrile (Standard 4-mil) < 10 minutesPoor / Not RecommendedSplash Only. Immediate removal required upon contact[2].
Neoprene ~ 30 - 60 minutesFairAcceptable for short-term transfer operations[4].
Butyl Rubber > 240 minutesExcellentPrimary Recommendation. Required for prolonged synthesis[4].
PE/EVAL Laminate > 480 minutesExcellentRequired for high-volume spill response and cleanup.

Note: Always pair hand protection with a flame-resistant lab coat and indirect-vent, impact-resistant safety goggles[5].

Self-Validating Operational Protocols

Every protocol in the laboratory must be a self-validating system—meaning each step includes a built-in verification check to ensure the safety architecture remains intact.

Workflow A: Safe Dispensing and Reaction Setup
  • Environmental Validation: Activate the chemical fume hood and ensure local exhaust ventilation is functioning optimally[6].

    • Self-Validation Check: Tape a thin strip of tissue (e.g., a Kimwipe) to the bottom of the sash. A continuous inward flutter visually confirms negative pressure airflow before you open the reagent bottle.

  • PPE Architecture Donning: Equip your flame-resistant lab coat, safety goggles, and Butyl Rubber gloves.

    • Self-Validation Check: Perform the "roll and press" air-trapping test on the gloves. Trap air in the fingers and squeeze; any deflation indicates microscopic pinholes. Do not proceed if pressure is lost[4].

  • Chemical Transfer: Place the Methyl 2-hydroxycyclobutane-1-carboxylate vial within a secondary containment tray inside the hood. Use a positive displacement pipette for transfer.

    • Causality: The vapor pressure and viscosity of cyclobutane derivatives can cause dripping in standard air-displacement pipettes. Positive displacement eliminates this risk.

  • Post-Transfer Decontamination: Seal the primary container tightly. Wipe the exterior with a solvent-dampened (e.g., isopropanol) lint-free cloth to remove invisible lipophilic traces before removing it from the hood.

Workflow B: Emergency Spill Containment
  • Isolation: Immediately halt operations. Lower the fume hood sash to maximize exhaust velocity over the spill zone and contain combustible vapors[3].

  • Absorption: Cover the liquid entirely with an inert, non-combustible absorbent such as vermiculite or dry sand[5].

    • Causality: Using standard paper towels on concentrated organic esters increases the surface area for vaporization, drastically elevating the flammability risk.

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a chemically compatible, sealable waste container[3].

  • Surface Decontamination: Wash the spill area with a mild detergent and water, followed by a solvent wipe to remove residual organic traces.

Visualizing the Safety Architecture

G N1 1. Environmental Validation (Fume Hood >100 fpm) N2 2. PPE Architecture (Butyl Rubber + Goggles) N1->N2 N3 3. Chemical Dispensing (Secondary Containment) N2->N3 N4 Spill Detected? N3->N4 N5 Emergency Protocol: Vermiculite Absorption N4->N5 Yes N6 Standard Operation: Closed-System Transfer N4->N6 No N7 Waste Disposal: Non-Halogenated Organic N5->N7 N6->N7

Operational workflow and spill response for Methyl 2-hydroxycyclobutane-1-carboxylate handling.

Disposal Logistics

Methyl 2-hydroxycyclobutane-1-carboxylate must never be disposed of in aqueous drains[3].

  • Waste Classification: Route all unreacted chemical, contaminated gloves, and spill absorbents into Non-Halogenated Organic Waste streams.

  • Storage: Keep waste containers tightly closed in a well-ventilated, cool area, strictly segregated from strong oxidizing agents[6].

References

  • BLD Pharm. "1629334-59-3 | Methyl 2-hydroxycyclobutane-1-carboxylate". Source: bldpharm.com. URL: 1

  • ChemicalBook. "CYCLOBUTANE - Safety Data Sheet". Source: chemicalbook.com. URL:3

  • Carl Roth. "Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid". Source: carlroth.com. URL: 6

  • Jackson Safety. "G80 Nitrile Chemical Resistant Gloves Permeation Guide". Source: dia-m.ru. URL: 2

  • NJ Health. "Hazardous Substance Fact Sheet: Thiocyanic Acid Methyl Ester". Source: nj.gov. URL: 5

  • Santa Cruz Biotechnology. "cis-11,14-Eicosadienoic acid methyl ester SDS". Source: scbt.com. URL:4

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